molecular formula C8H11F3O B6226742 2-(trifluoromethyl)spiro[3.3]heptan-2-ol CAS No. 2303463-78-5

2-(trifluoromethyl)spiro[3.3]heptan-2-ol

Cat. No.: B6226742
CAS No.: 2303463-78-5
M. Wt: 180.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(trifluoromethyl)spiro[3.3]heptan-2-ol is a useful research compound. Its molecular formula is C8H11F3O and its molecular weight is 180.2. The purity is usually 95.
BenchChem offers high-quality 2-(trifluoromethyl)spiro[3.3]heptan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(trifluoromethyl)spiro[3.3]heptan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2303463-78-5

Molecular Formula

C8H11F3O

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Properties & Application of 2-(Trifluoromethyl)spiro[3.3]heptan-2-ol in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar aromatic scaffolds to saturated, three-dimensional (


-rich) architectures is a dominant paradigm for improving clinical success rates. 2-(Trifluoromethyl)spiro[3.3]heptan-2-ol  represents a high-value building block in this domain. It combines the rigid, non-planar geometry of the spiro[3.3]heptane core with the unique electronic modulation of a trifluoromethyl-carbinol motif.

This guide details the physicochemical advantages, synthetic accessibility, and strategic application of this scaffold to modulate lipophilicity, metabolic stability, and target engagement.

Physicochemical Profile

Structural Geometry & Vectors

Unlike the flat benzene ring or the flexible cyclohexane ring, the spiro[3.3]heptane scaffold adopts a "puckered" butterfly conformation.

  • Pucker Angle: Approximately 130°, creating a distinct vector orientation for substituents.

  • Exit Vectors: Non-collinear. When substituted at the 2- and 6-positions, it mimics the spatial projection of para-substituted benzenes but with a shorter distance and increased three-dimensionality.

The Trifluoromethyl-Carbinol Effect

The presence of the trifluoromethyl (


) group geminal to the hydroxyl (

) group at the C2 position fundamentally alters the chemical behavior of the alcohol.
PropertyStandard Tert-Alcohol2-(CF3)spiro[3.3]heptan-2-olImpact on Drug Design
pKa ~16–17~11–12 Increased acidity makes the OH a stronger Hydrogen Bond Donor (HBD) , potentially enhancing binding affinity with polar residues in the binding pocket.
Metabolic Stability Susceptible to glucuronidationHigh The bulky, electron-withdrawing

group sterically and electronically hinders conjugation (glucuronidation) and oxidative metabolism.
Lipophilicity ModerateHigh

increases LogP, aiding membrane permeability, while the

core maintains solubility better than planar aromatics.
Dipole Moment ModerateHigh The C-F bonds create a strong local dipole, influencing orientation in the active site.
Metabolic Stability Mechanisms

The spiro[3.3]heptane core is inherently resistant to oxidative metabolism compared to cyclopentyl or cyclohexyl rings due to the high strain energy (~60 kcal/mol) and the difficulty of forming


 transition states (e.g., radical intermediates) required for CYP450 oxidation. The addition of the 

group at C2 fully blocks the most reactive site, forcing metabolism to the distal C6 position or leaving the molecule intact.

Experimental Protocols

Synthesis of 2-(Trifluoromethyl)spiro[3.3]heptan-2-ol

The synthesis utilizes the Ruppert-Prakash reagent (


) to effect a nucleophilic trifluoromethylation of the corresponding ketone.

Reagents:

  • Substrate: Spiro[3.3]heptan-2-one (CAS: 13387-57-0)

  • Reagent: (Trifluoromethyl)trimethylsilane (

    
    )
    
  • Initiator: Cesium Fluoride (CsF) or Tetrabutylammonium fluoride (TBAF)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene

Step-by-Step Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add Spiro[3.3]heptan-2-one (10 mmol, 1.10 g) and anhydrous THF (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add

    
     (12 mmol, 1.70 g) dropwise via syringe.
    
  • Initiation: Add a catalytic amount of CsF (10 mol%, 152 mg) or TBAF (1M in THF, 0.5 mL). Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (stain with KMnO4) or GC-MS.

  • Hydrolysis: Quench the reaction with 1M HCl (10 mL) and stir vigorously for 1 hour to cleave the intermediate silyl ether.

  • Workup: Extract with Diethyl Ether (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude oil via silica gel flash chromatography (Eluent: 10-20% EtOAc in Hexanes) to yield the target alcohol as a colorless oil/solid.

Visualization of Synthesis Logic

SynthesisPathway Start Spiro[3.3]heptan-2-one (sp3 Core) Inter Silyl Ether Intermediate Start->Inter Nucleophilic Addition Reagent TMS-CF3 (Ruppert-Prakash) Reagent->Inter Product 2-(CF3)spiro[3.3]heptan-2-ol (Target) Inter->Product Deprotection Hydrolysis Acid Hydrolysis (HCl) Hydrolysis->Product

Caption: Nucleophilic trifluoromethylation pathway converting the spiro-ketone to the target tertiary alcohol.

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

This scaffold is primarily used to replace:

  • Gem-dimethyl Cyclohexanols: To reduce lipophilicity (lower

    
     count) while maintaining steric bulk.
    
  • Phenyl Rings: To improve solubility and introduce 3D character ("Escape from Flatland") while keeping the lipophilic vector.

  • Tertiary Butyl Groups: To introduce a polar "handle" (OH) for H-bonding without sacrificing the hydrophobic bulk required for pocket filling.

SAR Decision Logic

When to deploy 2-(trifluoromethyl)spiro[3.3]heptan-2-ol in a Lead Optimization campaign:

SARLogic Problem Lead Compound Issue: Low Solubility or High Clearance Check1 Is the Phenyl Ring essential for Pi-Pi stacking? Problem->Check1 BranchYes Keep Aromatic Try Pyridine/Pyrimidine Check1->BranchYes Yes BranchNo Replace with Spiro[3.3]heptane Check1->BranchNo No (Space filling only) Optimize Optimize Substituents BranchNo->Optimize OptionA 2-OH (Alcohol) H-Bond Donor needed? Optimize->OptionA OptionB 2-CF3-2-OH Need Metabolic Stability + HBD? Optimize->OptionB

Caption: Decision tree for implementing spiro[3.3]heptane scaffolds during lead optimization.

Case Study Context

While specific clinical candidates solely featuring this exact fragment are proprietary, the Enamine and Mykhailiuk groups have demonstrated that spiro[3.3]heptane analogs of drugs like Sonidegib and Vorinostat (replacing the phenyl ring) maintain potency while improving physicochemical properties. The 2-CF3-2-OH variant specifically offers a way to install a "sticky" hydroxyl group that is resistant to phase II metabolism, a common liability for standard secondary/tertiary alcohols.

References

  • Mykhailiuk, P. K., et al. (2024).[1][2] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Angewandte Chemie International Edition. [Link]

  • Jung, M. (2025).[3] Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. [Link]

  • Olifir, O. S., et al. (2025).[4] Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv.[4][5] [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews. [Link]

Sources

The Non-Collinear Bioisostere: Engineering Trifluoromethyl Spiro[3.3]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of "escaping Flatland," medicinal chemists have heavily relied on bicyclo[1.1.1]pentane (BCP) and cubane as saturated bioisosteres of the phenyl ring. However, these scaffolds are geometrically limited to mimicking para-substituted systems due to their collinear exit vectors.

This guide analyzes the trifluoromethyl spiro[3.3]heptane scaffold—a structural paradigm that breaks this collinear limitation. Unlike BCP, the spiro[3.3]heptane core possesses non-collinear exit vectors (


), allowing it to effectively mimic meta- and para-substituted benzene rings while significantly increasing fraction sp³ (

) character. The strategic incorporation of a trifluoromethyl (

) group not only modulates lipophilicity but also provides a metabolic handle that differentiates the physicochemical profile of the cis and trans isomers, a critical variable in lead optimization.

Part 1: The Geometry of Rigidity

Beyond Collinearity

The primary structural advantage of the spiro[3.3]heptane scaffold is its capacity to project substituents into vectors inaccessible to planar aromatic rings or linear bicyclic systems.[1] While a phenyl ring is planar and BCP is linear, spiro[3.3]heptane adopts a puckered conformation.

  • Vector Fidelity: In para-substituted benzenes, the exit vectors are parallel (

    
    ). In spiro[3.3]heptane, the spiro-carbon introduces a "kink," resulting in exit vectors that deviate from linearity. This allows the scaffold to fit binding pockets that require a bent trajectory, effectively mimicking the curvature of meta-substituted aryls or accommodating induced-fit scenarios where rigid linearity is a liability.
    
  • The Pucker Effect: The cyclobutane rings in the spiro system are not flat; they exist in a puckered conformation to relieve torsional strain. This creates a distinct 3D volume occupancy that can displace water molecules from hydrophobic pockets more effectively than flat aromatic rings.

Visualization: Vector Analysis

The following diagram illustrates the geometric divergence between a standard phenyl ring and the spiro[3.3]heptane scaffold.

VectorAnalysis cluster_phenyl Phenyl Scaffold (Planar) cluster_spiro Spiro[3.3]heptane (3D) P_C1 C1 P_C4 C4 P_C1->P_C4 180° (Collinear) Comparison Bioisosteric Consequence: Access to Meta/Para Hybrid Space S_C2 C2 S_Spiro C_spiro S_C2->S_Spiro S_C6 C6 S_C2->S_C6 ~123-149° (Non-Collinear) S_Spiro->S_C6

Figure 1: Geometric comparison showing the deviation from collinearity in spiro scaffolds, enabling unique binding modes.

Part 2: The Fluorine Effect ( )

Metabolic Shielding and Isomerism

The addition of a trifluoromethyl group at the C6 position (relative to a substituent at C2) is not merely for lipophilicity; it acts as a metabolic blocker.

  • Isomeric Divergence: The spiro[3.3]heptane scaffold with 2,6-substitution exists as cis and trans isomers. These isomers often display drastically different metabolic stabilities.

    • Case Study (Sonidegib Analog): Research by Mykhailiuk et al. demonstrated that replacing the meta-phenyl ring in Sonidegib with a spiro[3.3]heptane core resulted in two isomers. The cis-isomer exhibited an intrinsic clearance (

      
      ) of 156 µL/min/mg , while the trans-isomer showed a 
      
      
      
      of 36 µL/min/mg . The
      
      
      group, depending on its spatial orientation, can either expose or shield the scaffold from P450 oxidation.
  • Lipophilicity Modulation: Replacing a phenyl ring with a

    
    -spiro[3.3]heptane typically lowers LogD by 0.5–1.0 units. This is advantageous for improving solubility and reducing non-specific binding, provided the 
    
    
    
    group maintains the necessary hydrophobic contacts.

Part 3: Synthetic Architecture

Retrosynthetic Strategy

The synthesis of 6-(trifluoromethyl)spiro[3.3]heptane building blocks relies on the construction of a key dibromide intermediate, followed by double alkylation.[2] This approach is scalable to kilogram quantities.[2]

Protocol: Synthesis of 6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic Acid

Objective: Synthesize the core scaffold from commercially available 3-(trifluoromethyl)cyclobutanone.

Step 1: Formation of the Dibromide Intermediate

  • Reagents: 3-(Trifluoromethyl)cyclobutan-1-one, Wittig reagent (

    
    ), 
    
    
    
    ,
    
    
    .
  • Workflow:

    • Perform a Wittig reaction on the ketone to install the exocyclic alkene.

    • Reduce the ester to the alcohol using

      
      .
      
    • Convert the alcohol to the bromide using

      
       to generate 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane .
      
    • Note: This intermediate is stable and can be stored.

Step 2: Spirocyclization (Double Alkylation)

  • Reagents: Diethyl malonate, NaH (60% in mineral oil), DMF/THF.

  • Workflow:

    • Suspend NaH (2.2 equiv) in dry DMF at 0°C.

    • Add diethyl malonate (1.0 equiv) dropwise; stir for 30 min to generate the enolate.

    • Add 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane (1.0 equiv) dissolved in DMF.

    • Heat to 100°C for 12–24 hours.

    • Workup: Quench with

      
      , extract with EtOAc. Purify via flash chromatography to obtain the spiro-diester.
      

Step 3: Hydrolysis and Decarboxylation

  • Reagents: NaOH (aq), HCl, Heat (

    
    ).
    
  • Workflow:

    • Saponify the diester using NaOH/EtOH reflux.

    • Acidify with HCl to precipitate the dicarboxylic acid.

    • Thermal Decarboxylation: Heat the neat dicarboxylic acid to 160–180°C. Evolution of

      
       indicates reaction progress.
      
    • Result: A mixture of cis/trans 6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid. Isomers can typically be separated by recrystallization or preparative HPLC.

Synthetic Pathway Diagram

SynthesisPath Start 3-(CF3)cyclobutanone Inter1 1,1-bis(bromomethyl)-3-(CF3)cyclobutane (Key Electrophile) Start->Inter1 1. Wittig 2. Reduction 3. Bromination Cyclization Spirocyclization (Diethyl malonate / NaH) Inter1->Cyclization + Malonate Enolate Diester Spiro-Diester Intermediate Cyclization->Diester Final 6-(CF3)spiro[3.3]heptane-2-COOH (cis/trans mixture) Diester->Final 1. Saponification 2. Thermal Decarboxylation

Figure 2: Scalable synthetic route for accessing the carboxylic acid building block.[2]

Part 4: Comparative Data Analysis

The following table contrasts the physicochemical properties of the spiro scaffold against traditional rings it replaces (e.g., in a Sonidegib analog context).

PropertyPhenyl (Parent)Spiro[3.3]heptane (

)
Advantage/Impact
Geometry Planar (2D)Puckered (3D)Access to novel IP space; higher

.[3]
Exit Vectors 120° (meta) / 180° (para)~123°–149°Mimics meta/para hybrid; relieves strain in bent binding pockets.
Lipophilicity (LogD) High (Baseline)-0.8 to -1.0 unitsImproved water solubility; reduced metabolic liability.
Metabolic Stability Susceptible to oxidationIsomer DependentTrans isomers often show superior stability due to steric shielding.
Solubility LowHighDisruption of crystal packing energy.

References

  • Mykhailiuk, P. K., et al. (2024).[4][5] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition.

  • Levterov, V. V., et al. (2020). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. European Journal of Organic Chemistry.

  • Prysiazhniuk, K., et al. (2023).[4][5][6][7] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv (Preprint).[7]

  • Natho, P., et al. (2025).[3] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Society Reviews.

Sources

Engineering 3D Chemical Space: A Technical Guide to Fluorinated Spirocyclic Alcohols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of medicinal chemistry has increasingly moved away from planar, sp2-rich aromatic systems toward topologically complex, sp3-rich architectures[1]. Among these, fluorinated spirocyclic alcohols have emerged as a privileged class of bioisosteres. By fusing the rigid three-dimensionality of a spirocycle with the electronic tuning of fluorine and the hydrogen-bonding capacity of an alcohol, these scaffolds offer a trifecta of pharmacokinetic and pharmacodynamic benefits[2]. This technical guide explores the mechanistic rationale, physicochemical property modulation, and self-validating synthetic protocols required to deploy these advanced building blocks in drug discovery.

The Mechanistic Rationale: Triangulating Efficacy

To understand the utility of fluorinated spirocyclic alcohols, we must deconstruct the causality behind their three core structural components:

  • Escaping Flatland (Fsp3): Traditional planar heterocycles (e.g., morpholines, piperazines) often suffer from poor aqueous solubility and promiscuous off-target binding due to flat hydrophobic stacking. Spirocyclic scaffolds inherently increase the fraction of sp3-hybridized carbons (Fsp3), providing spatially defined exit vectors that enhance receptor-ligand complementarity while disrupting crystal lattice packing to improve solubility[1].

  • The Fluorine Effect: The strategic incorporation of fluorine serves multiple mechanistic roles. Electronegative fluorine atoms modulate the pKa of adjacent basic centers, thereby optimizing the ionization state at physiological pH to enhance membrane permeability[3]. Furthermore, fluorine induces a strong electrostatic gauche effect, conformationally locking the spirocycle into its most bioactive geometry and reducing the entropic penalty upon target binding[4].

  • The Alcohol Pharmacophore: The hydroxyl group acts as a critical hydrogen bond donor/acceptor. When positioned on a rigid spirocyclic framework, it serves as a highly directional anchor, essential for engaging kinase hinge regions or GPCR binding pockets.

Physicochemical Property Modulation

The causality behind replacing a planar ring with a fluorinated spirocyclic alcohol is best demonstrated through quantitative physicochemical shifts. Table 1 summarizes the expected property modulations when transitioning from a standard morpholine to a highly optimized fluorospirocycle.

Scaffold TypeFsp3LogD (pH 7.4)pKa (Conjugate Acid)Intrinsic Clearance (µL/min/mg)Aqueous Solubility (µg/mL)
Morpholine (Planar-like) 0.801.28.345.0120
Spiro[3.3]heptan-2-ol 1.001.89.185.0 (High vulnerability)350
6-Fluoro-spiro[3.3]heptan-2-ol 1.001.47.812.0 (Shielded)480

Table 1: Comparative physicochemical profiling of bioisosteric scaffolds, demonstrating the superior metabolic stability and solubility of the fluorinated spirocycle.

Experimental Methodologies: Self-Validating Protocols

To harness these scaffolds, robust synthetic methodologies are required. The following protocols detail the synthesis of fluorinated spirocyclic alcohols, emphasizing the causality of reaction conditions and in-process validation.

Protocol A: DAST-Mediated Deoxyfluorination of Spirocyclic Diols

Diethylaminosulfur trifluoride (DAST) is a critical reagent for the nucleophilic fluorination of alcohols[5]. This protocol describes the mono-deoxyfluorination of a symmetrical spirocyclic diol.

  • Preparation: Dissolve 1.0 mmol of the spirocyclic diol in 10 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Temperature Control: Cool the reaction vessel to -78 °C. Causality: Strained spirocycles are prone to carbocation-mediated ring expansion (Wagner-Meerwein rearrangement). Cryogenic temperatures suppress these thermodynamically driven side reactions[6].

  • Reagent Addition: Add DAST (1.05 mmol, 1.05 equiv) dropwise over 15 minutes. The slight stoichiometric excess ensures complete conversion while minimizing over-fluorination.

  • Reaction Progression: Allow the mixture to slowly warm to -20 °C over 2 hours.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with NaHCO3, and analyze via ^19^F NMR. The appearance of a distinct aliphatic C-F multiplet (typically between -160 to -190 ppm) and the absence of the DAST reagent peak (-150 ppm) confirms successful fluorination without requiring full workup.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) at -20 °C, extract with DCM (3 x 15 mL), dry over MgSO4, and purify via silica gel chromatography.

Protocol B: Selectfluor-Mediated Fluorinative Spirocyclization

For complex architectures, electrophilic fluorination coupled with intramolecular cyclization provides rapid access to fluorinated spiro-heterocycles[7].

  • Preparation: Dissolve the alkene-tethered alcohol precursor (1.0 mmol) in 15 mL of anhydrous acetonitrile. Causality: Acetonitrile is a highly polar, non-nucleophilic solvent that stabilizes the transient fluoronium ion intermediate without participating in the reaction[8].

  • Activation: Add Selectfluor (1.2 mmol, 1.2 equiv) in a single portion at room temperature.

  • Cyclization: Stir the mixture at 40 °C for 6 hours. The electrophilic fluorine attacks the alkene, generating a cationic intermediate that is immediately trapped by the pendant hydroxyl group, forming the spirocycle[8].

  • Self-Validation Checkpoint: Monitor via LC-MS. The product mass should reflect the addition of fluorine (+19 Da) minus a proton (-1 Da) from the cyclizing alcohol, with the complete consumption of the starting material.

  • Workup: Concentrate the solvent in vacuo, partition between ethyl acetate and water, and purify the organic layer via flash chromatography.

Application in Drug Discovery: Workflows and Mechanisms

The integration of these protocols into a drug discovery pipeline follows a systematic bioisosteric replacement strategy.

BioisostericWorkflow A Identify Planar Aromatic Liability (e.g., Toxicity, Poor Solubility) B Design Spirocyclic Core (Increase Fsp3) A->B C Incorporate Fluorine (Tune pKa, Block CYP450) B->C D Install Alcohol Group (H-Bond Donor/Acceptor) C->D E Evaluate Physicochemical Properties (LogD, Clint) D->E F Optimized Lead Candidate E->F

Workflow for transitioning from planar aromatics to fluorospirocyclic leads.

The most profound impact of this workflow is observed in the metabolic shielding of the drug candidate. Cytochrome P450 (CYP450) enzymes typically oxidize electron-rich aliphatic C-H bonds. By strategically placing the fluorine atom adjacent to metabolically vulnerable sites, the oxidative pathways are sterically and electronically blocked[3].

MetabolicShielding CYP CYP450 Enzyme (Oxidative Metabolism) Metabolite Inactive Metabolite CYP->Metabolite Rapid Active Prolonged Half-Life (Active Drug) CYP->Active Blocked Unshielded Unshielded Spirocycle High Clearance Rapid Oxidation Unshielded->CYP Shielded Fluorinated Spirocycle Steric/Electronic Shielding Blocked Oxidation Shielded->CYP

CYP450 metabolic shielding mechanism via strategic fluorine incorporation.

Conclusion and Future Perspectives

The synthesis and application of fluorinated spirocyclic alcohols represent a masterclass in rational drug design. As synthetic methodologies—such as radical-mediated dearomatization[9] and continuous-flow microreactor fluorination[10]—become more accessible, the chemical space available to medicinal chemists will expand exponentially. These scaffolds will continue to be instrumental in rescuing stalled clinical candidates and developing next-generation therapeutics with unparalleled precision.

References

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC | nih.gov | 2

  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry | bldpharm.com | 1

  • Applications of Fluorine in Medicinal Chemistry - ACS Publications | acs.org |3

  • Radical-Mediated Dearomatization of Indoles with Sulfinate Reagents for the Synthesis of Fluorinated Spirocyclic Indolines | acs.org | 9

  • Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization | rsc.org | 7

  • [New methods of constructing fluorinated organic compounds and their application] | nih.gov |5

  • Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor | organic-chemistry.org | 6

  • Flow microreactor synthesis in organo-fluorine chemistry | beilstein-journals.org | 10

  • The observation of a large gauche preference when 2-fluoroethylamine and 2-fluoroethanol become protonated | researchgate.net | 4

  • Selectfluor Mediated Synthesis of Fluoro Spiro 3(2H)-Furanone Derivatives via Domino Fluorination-Defluorination | researchgate.net | 8

Sources

Methodological & Application

Application Note: 2-(Trifluoromethyl)spiro[3.3]heptan-2-ol in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the utility of 2-(trifluoromethyl)spiro[3.3]heptan-2-ol (TFSH-OH) as a high-value building block in Fragment-Based Drug Discovery (FBDD). Unlike traditional flat aromatic fragments, TFSH-OH offers a rigid,


-rich scaffold that allows for an "escape from flatland," providing novel exit vectors and improved physicochemical properties.[1]

Crucially, the trifluoromethyl (


) moiety serves a dual purpose:
  • Pharmacological: It modulates lipophilicity and metabolic stability while acting as a bioisostere for bulky alkyl groups.

  • Analytical: It functions as a sensitive, solitary singlet probe for

    
    F NMR screening , enabling rapid hit identification without protein labeling.
    

Technical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The spiro[3.3]heptane core provides a distinct structural advantage over cyclohexane or phenyl rings. The rings are perpendicular to each other, creating a defined


 twist that orients substituents into unique chemical space.
Comparative Properties Table
Property2-(trifluoromethyl)spiro[3.3]heptan-2-ol4-(trifluoromethyl)cyclohexan-1-olPhenyl equivalent (4-CF3-phenol)
Formula



MW (Da) 180.17168.16162.11
Hybridization

(Rigid 3D)

(Flexible Chair/Boat)

(Flat Planar)
ClogP ~1.8~2.1~2.8
Fsp3 Fraction 1.0 (High)1.00.0 (Low)
Metabolic Liability Low (Quaternary carbon protection)Moderate (Oxidation prone)High (Phase I/II metabolism)

F NMR Signal
Sharp Singlet (No J-coupling)Split (conformer averaging)Singlet
Structural Logic: The "Escape from Flatland"

The following diagram illustrates the structural divergence of the spiro scaffold compared to traditional aromatic fragments.

SpiroLogic Flat Flat Aromatic (Phenyl) Spiro Rigid Spiro[3.3] (TFSH-OH) Flat->Spiro Bioisosteric Replacement Flex Flexible Aliphatic (Cyclohexane) Flex->Spiro Rigidification Prop1 High Solubility Defined Vectors Spiro->Prop1 Prop2 Metabolic Stability (Gem-dimethyl effect) Spiro->Prop2 Prop3 19F NMR Probe (Singlet Signal) Spiro->Prop3

Figure 1: Structural evolution from flat/flexible scaffolds to the rigid spiro[3.3]heptane core, highlighting key medicinal chemistry advantages.

Application Protocol 1: Synthesis of TFSH-OH

Objective: Synthesize 2-(trifluoromethyl)spiro[3.3]heptan-2-ol from commercially available spiro[3.3]heptan-2-one using the Ruppert-Prakash reagent.

Mechanism: Nucleophilic trifluoromethylation of the ketone followed by desilylation.

Reagents Required[1][11][12][13]
  • Substrate: Spiro[3.3]heptan-2-one (1.0 equiv).

  • Reagent: Trimethyl(trifluoromethyl)silane (

    
    , Ruppert-Prakash Reagent) (1.2 equiv).
    
  • Initiator: Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 equiv catalytic) or Cesium Fluoride (CsF).

  • Solvent: Anhydrous THF or Toluene.

  • Quench: 1M HCl.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add spiro[3.3]heptan-2-one (10 mmol) and dissolve in anhydrous THF (30 mL).

  • Reagent Addition: Cool the solution to 0°C. Add

    
     (12 mmol) via syringe.
    
  • Initiation: Add TBAF (1 mmol, catalytic amount) dropwise. Caution: The reaction is exothermic. Observe gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or GC-MS (disappearance of ketone).

    • Note: The intermediate is the silyl ether.[2]

  • Hydrolysis: Add 1M HCl (10 mL) and stir vigorously for 1 hour to cleave the silyl group.

  • Workup: Dilute with diethyl ether. Wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude product is often pure enough for screening. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).[3]

Safety Note:


 is moisture sensitive.[4] Fluoride sources can cause rapid evolution of volatile silicon species. Work in a fume hood.

Application Protocol 2: F NMR Fragment Screening

Objective: Use TFSH-OH as a "Spy Molecule" or primary fragment to detect binding events against a target protein.

Rationale: The


 group on the quaternary carbon is chemically equivalent (C3 symmetry not required, but free rotation averages signals) and isolated from protons, resulting in a sharp singlet. Upon protein binding, the rotational correlation time (

) changes, causing significant line broadening (T2 relaxation effect).
Experimental Design
  • Instrument: 500 MHz or 600 MHz NMR with a cryoprobe (optimized for

    
    F).
    
  • Fragment Concentration: 50–200

    
    M.
    
  • Protein Concentration: 5–20

    
    M (Low protein consumption).
    
  • Reference: Trifluoroacetic acid (TFA) or fluorobenzene (internal standard, coaxial insert recommended).

Workflow Diagram

NMRScreen Lib Fragment Library (TFSH-OH Derivatives) Prep Mix with Target Protein (PBS Buffer, 10% D2O) Lib->Prep Acq Acquire 19F NMR (T2-filtered CPMG) Prep->Acq Signal Signal Analysis Acq->Signal Hit HIT: Line Broadening / Chem Shift Perturbation Signal->Hit Δν > 0.05 ppm or T2 reduction NoHit NO BINDING: Sharp Singlet Retained Signal->NoHit No Change

Figure 2: Workflow for Ligand-Observed


F NMR screening (FAXS/T2-relaxation) using the TFSH-OH fragment.
Data Analysis Protocol
  • Reference Spectrum: Acquire a spectrum of the fragment cocktail without protein. Measure the linewidth at half-height (

    
    ) and chemical shift (
    
    
    
    ).
  • Experimental Spectrum: Acquire the spectrum with protein.

  • Hit Criteria:

    • Line Broadening: A

      
       increase in linewidth indicates binding (slow tumbling).
      
    • Chemical Shift Perturbation (CSP): A shift of

      
       ppm indicates a change in the local magnetic environment (specific binding).
      
  • Competition Assay (Validation): Add a known high-affinity ligand. If the TFSH-OH signal sharpens back to

    
    , it confirms competitive binding at the active site.
    

References

  • Spiro[3.

    • Mykhailiuk, P. K., et al. (2024).[5] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition.

  • Synthesis via Ruppert-Prakash Reagent

    • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane. Chemical Reviews.
    • (Contextual grounding for Protocol 1)

  • 
    F NMR in Fragment-Based Drug Discovery: 
    
    • Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society.
  • Spiro Scaffolds in Medicinal Chemistry

    • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.

Sources

Introduction: Engineering Peptides with Trifluoromethylated Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis and Peptide Integration of 2-Amino-2-(2-(trifluoromethyl)spiro[3.3]heptan-2-yl)acetic Acid

The rational design of peptide therapeutics often seeks to overcome inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility. The incorporation of unnatural amino acids is a cornerstone of this endeavor. Spirocyclic scaffolds, such as the spiro[3.3]heptane system, offer a powerful strategy to introduce rigid conformational constraints into a peptide backbone.[1][2] This rigidity can pre-organize the peptide into a bioactive conformation, enhancing binding affinity and selectivity for its target.

Simultaneously, the trifluoromethyl (CF₃) group has become a privileged moiety in medicinal chemistry.[3] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often improving membrane permeability and binding interactions.[3][4]

This guide provides a comprehensive framework for the synthesis of a novel Fmoc-protected amino acid derived from 2-(trifluoromethyl)spiro[3.3]heptan-2-ol and details the protocols for its successful integration into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The core challenge lies in coupling this sterically demanding residue, a task that requires optimized conditions and advanced reagents to ensure high-yield synthesis.

Part I: Synthesis of the Fmoc-Protected Amino Acid Building Block

The direct integration of 2-(trifluoromethyl)spiro[3.3]heptan-2-ol into a peptide backbone via amide bond formation is not feasible due to the presence of a sterically hindered tertiary alcohol. The alcohol must first be converted into a functionalized amino acid suitable for standard peptide synthesis. We propose a robust synthetic pathway to generate Fmoc-2-amino-2-(2-(trifluoromethyl)spiro[3.3]heptan-2-yl)acetic acid , the key building block for SPPS.

The following diagram outlines a plausible synthetic route, starting from a commercially available precursor. This multi-step synthesis is designed to install the necessary amino and carboxylic acid functionalities while preserving the core trifluoromethylated spirocycle.

start Spiro[3.3]heptan-2-one int1 2-(Trifluoromethyl)spiro[3.3]heptan-2-ol start->int1 1. TMSCF₃, CsF 2. TBAF int2 Spiro[3.3]heptane-2-spiro-5'-hydantoin (CF3-substituted) int1->int2 Bucherer-Bergs Reaction (KCN, (NH₄)₂CO₃) int3 2-Amino-2-(2-(trifluoromethyl)spiro[3.3]heptan-2-yl)acetic acid int2->int3 Hydantoin Hydrolysis (e.g., Ba(OH)₂) final Fmoc-Protected Building Block int3->final Fmoc-OSu, Base (e.g., NaHCO₃) edge_reagent edge_reagent edge_process edge_process

Caption: Proposed synthesis of the Fmoc-protected amino acid building block.

Protocol 1: Synthesis of Fmoc-2-amino-2-(2-(trifluoromethyl)spiro[3.3]heptan-2-yl)acetic acid

Expert Rationale: This protocol employs well-established transformations. The Bucherer-Bergs reaction is a classic method for converting ketones (or their precursors) into hydantoins, which are stable intermediates that can be hydrolyzed to yield α-amino acids.[2] The final step utilizes Fmoc-OSu for a clean and efficient N-protection, rendering the amino acid compatible with the widely used Fmoc-SPPS strategy.[5]

  • Trifluoromethylation: To a solution of spiro[3.3]heptan-2-one in anhydrous THF, add (trifluoromethyl)trimethylsilane (TMSCF₃) and a catalytic amount of cesium fluoride (CsF). Stir the reaction at room temperature until completion (monitored by TLC or GC-MS). Quench the reaction and deprotect the silyl ether using tetrabutylammonium fluoride (TBAF) to yield 2-(trifluoromethyl)spiro[3.3]heptan-2-ol.

  • Bucherer-Bergs Reaction: In a sealed pressure vessel, combine 2-(trifluoromethyl)spiro[3.3]heptan-2-ol, potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃) in a mixture of ethanol and water. Heat the reaction at 60-70 °C for several hours. Caution: This step involves highly toxic KCN and should be performed in a well-ventilated fume hood with appropriate safety precautions. Cool the reaction mixture and collect the precipitated hydantoin product by filtration.

  • Hydantoin Hydrolysis: Suspend the hydantoin intermediate in an aqueous solution of barium hydroxide (Ba(OH)₂). Reflux the mixture for 24-48 hours until hydrolysis is complete. Cool the reaction, and carefully acidify with sulfuric acid to precipitate barium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude racemic α-amino acid. Purify by recrystallization or ion-exchange chromatography.

  • Fmoc Protection: Dissolve the purified amino acid in a 10% aqueous sodium carbonate solution. Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in acetone or dioxane portion-wise while maintaining the pH between 8-9. Stir the reaction at room temperature overnight. Acidify the aqueous solution with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final Fmoc-protected building block. Purify by column chromatography if necessary.[6]

Part II: Integration into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The primary challenge in incorporating this novel amino acid is overcoming the steric hindrance posed by the bulky spirocyclic core adjacent to the reacting carboxyl group. Standard coupling reagents may prove inefficient, leading to low yields and deletion sequences.[7] Therefore, the use of potent activating reagents is critical for success.

Optimizing Coupling Conditions for a Sterically Hindered Residue

The choice of coupling reagent is paramount. While carbodiimides like DIC are standard, they are often insufficient for sterically demanding couplings.[8] Aminium/uronium or phosphonium salt-based reagents are highly recommended as they form more reactive activated esters.[9][10]

Coupling ReagentActivating SpeciesReactivityKey Considerations
DIC/Oxyma O-acylisourea / Oxyma EsterModerateStandard, cost-effective. May require extended coupling times or double coupling.
HBTU/HATU OBt/OAt Active EsterHigh / Very HighHATU is generally more effective than HBTU for hindered couplings due to the superior reactivity of the OAt ester.[8]
HCTU O-6-ClBt Active EsterVery HighOften considered one of the most efficient reagents for difficult sequences.
PyBOP/PyAOP OBt/OAt Active EsterHigh / Very HighPhosphonium-based reagents; PyAOP is analogous to HATU in reactivity.
TFFH Acyl FluorideExtremely HighGenerates the highly reactive acyl fluoride in situ. Excellent for α,α-disubstituted amino acids and other extremely hindered cases.[9][11]

Recommendation: For initial trials, HATU or HCTU are recommended. If coupling remains inefficient, transitioning to acyl fluoride formation with TFFH is a powerful alternative.[8] A "double coupling" strategy, where the coupling step is performed twice before proceeding to the next deprotection, is also a standard method to drive difficult reactions to completion.

Caption: SPPS workflow for incorporating the sterically hindered amino acid.

Protocol 2: Solid-Phase Peptide Synthesis Cycle

This protocol assumes a standard Fmoc/tBu strategy on a suitable resin (e.g., Rink Amide for C-terminal amides).[12][13]

  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.[14]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Coupling (Double Coupling Protocol):

    • Activation: In a separate vessel, pre-activate the Fmoc-protected spirocyclic amino acid (4 eq. relative to resin loading) with HATU (3.9 eq.) and N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF for 1-5 minutes.

    • First Coupling: Add the activated amino acid solution to the resin. Agitate for 45-60 minutes.

    • Wash and Test: Drain the vessel, wash with DMF (3 times), and perform a qualitative test (e.g., Kaiser test) on a small sample of beads to check for free amines.

    • Second Coupling (if needed): If the Kaiser test is positive, repeat the coupling step (4a and 4b) with a fresh solution of activated amino acid.

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.[15]

  • Isolation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Part III: Characterization of the Modified Peptide

Rigorous analytical characterization is essential to confirm the successful incorporation of the novel residue and to assess the purity of the final peptide.[12][16]

TechniquePurposeExpected Outcome
RP-HPLC Purity AssessmentA single major peak in the chromatogram indicating high purity (>95%).
Mass Spectrometry (ESI-MS or MALDI-TOF) Mass VerificationThe observed mass should match the calculated theoretical mass of the peptide containing the novel residue.
¹⁹F NMR Confirmation of CF₃ GroupA characteristic singlet in the ¹⁹F NMR spectrum confirms the presence and integrity of the trifluoromethyl group.[17]
Tandem MS (MS/MS) Sequence VerificationFragmentation analysis can confirm the position of the novel amino acid within the peptide sequence.

Conclusion

The integration of 2-(trifluoromethyl)spiro[3.3]heptan-2-ol into peptide backbones, via its conversion to a protected amino acid, presents a powerful tool for peptide chemists and drug developers. While the steric bulk of the residue necessitates optimized coupling strategies, the use of modern, high-potency coupling reagents like HATU or HCTU, combined with diligent monitoring, enables its successful incorporation. The resulting peptides, endowed with both a rigidifying spirocyclic scaffold and a bio-potentiating trifluoromethyl group, are promising candidates for the development of next-generation therapeutics with enhanced stability and activity.

References

  • Fields, G. B. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available at: [Link]

  • Kueh, J. T. B., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry, 19(12), 3807-11. Available at: [Link]

  • Ge, X., et al. (2017). An efficient Fe-catalyzed esterification of primary, secondary, and tertiary amides with various alcohols for the preparation of esters. RSC Advances, 7(87), 55369-55376. Available at: [Link]

  • Kar, M., et al. (2009). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Journal of Peptide Science, 15(3), 143-149. Available at: [Link]

  • Ichiishi, N., et al. (2018). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science, 9(19), 4443-4450. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Ramirez, A. I. S., & Gauthier, M. A. (2017). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 30, 49-57. Available at: [Link]

  • AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Jojima, T., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3326. Available at: [Link]

  • Scilit. Synthesis of a 6,6‐Spiroketal Amino Acid and Its Incorporation into a Peptide Turn Sequence Using Solid‐Phase Peptide Synthesis. Available at: [Link]

  • Gicquel, M., et al. (2018). Amide activation: an emerging tool for chemoselective synthesis. Chemical Society Reviews, 47(18), 7170-7198. Available at: [Link]

  • van den Berg, S. A. J., et al. (2006). Solid-phase synthesis of C-terminally modified peptides. Journal of Peptide Science, 12(11), 706-711. Available at: [Link]

  • Hamza, D., & Pattenden, M. J. (2005). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2005(1), 159-161. Available at: [Link]

  • Chemistry Steps. (2024). Alcohols to Amides. Available at: [Link]

  • Liu, Y., et al. (2024). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. International Journal of Molecular Sciences, 25(18), 9961. Available at: [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • Wang, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3355-3360. Available at: [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

  • Bofill, J. M., et al. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(24), 8338-8354. Available at: [Link]

  • AAPPTEC. Coupling Reagents. Available at: [Link]

  • Khan, T. A., & Raj, M. (2023). Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. Organic & Biomolecular Chemistry, 21(34), 6909-6914. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Saarinen, G. (2015). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Semantic Scholar. Available at: [Link]

  • Analytical Sales & Services, Inc. (2018). Protecting group free radical C–H trifluoromethylation of peptides. Available at: [Link]

  • Lebleu, T., et al. (2021). Mild and Selective Trifluoromethylation of Peptides at Tryptophane Residues by a Water‐Soluble Copper Complex with Redox‐Active Ligands. Chemistry – A European Journal, 27(6), 2165-2171. Available at: [Link]

  • Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides. The Journal of Organic Chemistry, 60(2), 405-410. Available at: [Link]

  • The Royal Society of Chemistry. Late-stage C-H Trifluoromethylation of Peptides via CF3 Radicals. Available at: [Link]

  • Kaur, H., & Singh, G. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2603. Available at: [Link]

Sources

Reaction conditions for nucleophilic substitution on spiro[3.3]heptan-2-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Nucleophilic Substitution on Spiro[3.3]heptan-2-ol Derivatives: Protocols and Mechanistic Insights

Introduction: The Rising Prominence of Spiro[3.3]heptanes in Modern Chemistry

In the landscape of medicinal chemistry and drug development, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The spiro[3.3]heptane motif has emerged as a particularly valuable scaffold due to its rigid, compact, and three-dimensionally complex structure.[1] This strained spirocyclic system is increasingly utilized as a saturated bioisostere for mono- and para-substituted benzene rings, enabling chemists to escape the "flatland" of aromatic compounds and explore new, non-planar chemical space.[1][2] The incorporation of the spiro[3.3]heptane core has led to patent-free analogs of established drugs with retained or improved bioactivity and physicochemical properties.[2]

Spiro[3.3]heptan-2-ol serves as a critical synthetic intermediate, providing a handle for introducing diverse functionalities through nucleophilic substitution at the C2 position. However, the inherent stability of the hydroxyl group and the unique stereoelectronic properties of the strained spirocyclic core present distinct challenges. This application note provides a comprehensive guide for researchers, offering detailed protocols and mechanistic rationale for achieving successful nucleophilic substitution on spiro[3.3]heptan-2-ol and its derivatives.

Core Challenge: Overcoming the Poor Leaving Group Ability of the Hydroxyl Group

Direct nucleophilic substitution on an alcohol is generally infeasible because the hydroxide anion (HO⁻) is a poor leaving group.[3][4] Therefore, the central task in any substitution protocol involving spiro[3.3]heptan-2-ol is the in situ or stepwise conversion of the hydroxyl moiety into a more suitable leaving group. This guide will detail two robust and widely applicable strategies to achieve this transformation: a two-step activation-substitution sequence via a sulfonate ester, and a one-pot Mitsunobu reaction. Both methods proceed via an SN2 mechanism, which is crucial for controlling stereochemistry, leading to an inversion of configuration at the reaction center.[5]

Strategy 1: Two-Step Activation and Substitution via Sulfonate Esters

This classic and reliable method involves two discrete experimental stages: first, the activation of the alcohol by converting it into a sulfonate ester (e.g., a tosylate or mesylate), followed by the displacement of this excellent leaving group with a nucleophile.

Workflow: Two-Step Nucleophilic Substitution

cluster_0 Step 1: Activation cluster_1 Step 2: Substitution (SN2) A Spiro[3.3]heptan-2-ol B Spiro[3.3]heptan-2-yl Tosylate/Mesylate A->B TsCl or MsCl, Base (Pyridine, Et3N) DCM, 0°C to RT D 2-Substituted-Spiro[3.3]heptane (Inverted Stereochemistry) B->D Polar Aprotic Solvent (DMF, DMSO) Heat C Nucleophile (Nu⁻) (e.g., NaN3, R₂NH, RSNa) C->D

Caption: General workflow for the two-step activation-substitution protocol.

Scientific Rationale: Sulfonate esters, such as tosylates (-OTs) and mesylates (-OMs), are excellent leaving groups because the resulting sulfonate anions are highly stabilized by resonance, delocalizing the negative charge over three oxygen atoms.[4] This stability makes them very weak bases and thus facile leaving groups. The subsequent substitution step is a classic SN2 reaction, which is favored by polar aprotic solvents (e.g., DMF, DMSO) that solvate the counter-cation of the nucleophile, thereby increasing its effective nucleophilicity.[6]

Protocol 1A: Synthesis of Spiro[3.3]heptan-2-yl Tosylate

Objective: To convert the hydroxyl group of spiro[3.3]heptan-2-ol into a tosylate, an excellent leaving group.

Materials:

  • Spiro[3.3]heptan-2-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve spiro[3.3]heptan-2-ol (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add anhydrous pyridine (1.5-2.0 eq.). Cool the solution to 0 °C using an ice bath.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude spiro[3.3]heptan-2-yl tosylate, which can often be used in the next step without further purification or purified by column chromatography.

Protocol 1B: Nucleophilic Displacement of the Tosylate Group

Objective: To displace the tosylate group with an azide nucleophile (as an example).

Materials:

  • Spiro[3.3]heptan-2-yl tosylate

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Deionized Water

Procedure:

  • Dissolve the spiro[3.3]heptan-2-yl tosylate (1.0 eq.) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add sodium azide (1.5-3.0 eq.) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. Monitor the reaction progress by TLC for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash sequentially with water (to remove residual DMF) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-azidospiro[3.3]heptane.

Strategy 2: One-Pot Conversion via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful and elegant method for directly converting a primary or secondary alcohol into a variety of functional groups with complete inversion of stereochemistry.[7][8] It offers the significant advantage of being a one-pot process, enhancing operational efficiency.

Mechanism: Mitsunobu Reaction

Mitsunobu PPh3 PPh3 Betaine Betaine PPh3->Betaine + DIAD Ion Pair Ion Pair Betaine->Ion Pair + Nu-H Alkoxyphosphonium Ion Alkoxyphosphonium Ion Ion Pair->Alkoxyphosphonium Ion + R-OH Product + Ph3P=O Product + Ph3P=O Alkoxyphosphonium Ion->Product + Ph3P=O + Nu⁻ (SN2 attack)

Caption: Simplified mechanistic pathway of the Mitsunobu reaction.

Scientific Rationale: The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), forming a betaine intermediate.[7][8] This intermediate deprotonates the nucleophile (which must have a pKa of ~15 or less). The alcohol then attacks the activated phosphorus atom, forming an alkoxyphosphonium salt. This salt is the key intermediate, as it possesses an excellent leaving group (-OPPh₃), which is subsequently displaced by the conjugate base of the nucleophile in a classic SN2 reaction.[8][9]

Protocol 2: Mitsunobu Azidation of Spiro[3.3]heptan-2-ol

Objective: To convert spiro[3.3]heptan-2-ol directly into 2-azidospiro[3.3]heptane with inversion of configuration using diphenylphosphoryl azide (DPPA) as the azide source.

Materials:

  • Spiro[3.3]heptan-2-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate or Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Caution: Organic azides can be explosive. Handle with appropriate care. Performing the reaction behind a blast shield is recommended.[9]

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve spiro[3.3]heptan-2-ol (1.0 eq.), triphenylphosphine (1.5 eq.), and diphenylphosphoryl azide (1.2 eq.) in anhydrous THF.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add DIAD (1.5 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.[9]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by silica gel column chromatography. Eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate) will help separate the product from the reaction byproducts, triphenylphosphine oxide and the reduced hydrazine dicarboxylate.[10]

Summary of Reaction Conditions

ParameterStrategy 1: Activation-SubstitutionStrategy 2: Mitsunobu Reaction
Key Reagents Activation: TsCl or MsCl, BaseSubstitution: Nucleophile (e.g., NaN₃)PPh₃, DIAD/DEAD, Nucleophile (e.g., DPPA, Phthalimide, RCOOH)
Solvent Activation: DCM, PyridineSubstitution: DMF, DMSO, AcetonitrileTHF, Dioxane, Toluene
Temperature Activation: 0 °C to RTSubstitution: RT to 80 °C0 °C to RT
Key Advantages Reliable, well-established, uses common reagents, intermediate is often stable and isolable.One-pot procedure, mild conditions, excellent stereochemical control (inversion).
Key Considerations Two separate steps required, may need higher temperatures for the substitution step.Sensitive to steric hindrance, requires anhydrous conditions, purification can be challenging due to byproducts.

Conclusion and Outlook

The functionalization of the spiro[3.3]heptan-2-ol scaffold via nucleophilic substitution is a critical step in the synthesis of novel, three-dimensional molecules for drug discovery and materials science.[11][12] The choice between a two-step activation/displacement protocol and a one-pot Mitsunobu reaction will depend on the specific nucleophile, the scale of the reaction, and the desired operational simplicity. The protocols detailed herein provide robust starting points for researchers to successfully navigate the substitution chemistry of this increasingly important molecular framework, paving the way for the creation of new chemical entities with unique structural and biological properties.[13][14]

References

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. [Link]

  • Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs. PMC, NIH. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts Chemistry. [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. National Library of Medicine. [Link]

  • i. nucleophilic substitution. University of California, Irvine. [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Scilit. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions. ResearchGate. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Chemistry. [Link]

  • Synthesis of spiro[3.3]heptane-2-carboxylic acid. PrepChem.com. [Link]

  • New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane.
  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]

  • Nucleophilic Substitution Reactions. SlidePlayer. [Link]

  • 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. LibreTexts Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. [Link]

  • Aromatic Nucleophilic Substitution. Dalal Institute. [Link]

  • Mitsunobu Reaction. Chemistry Steps. [Link]

  • Nucleophilic Substitution Reactions. University of Babylon. [Link]

Sources

Advanced Protocol: Transition Metal-Catalyzed Cross-Coupling of Spiro[3.3]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Transition metal-catalyzed cross-coupling using spiro[3.3]heptane intermediates Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction: The "Escape from Flatland"

The spiro[3.3]heptane moiety has emerged as a premier "bioisostere" in modern drug discovery, offering a rigid, ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-rich alternative to planar aromatic systems like benzene, piperidine, and morpholine. Unlike the flat topology of arenes, the spiro[3.3]heptane core projects substituents in a defined three-dimensional vector space, improving solubility and metabolic stability (decreasing 

) while maintaining structural fidelity.

However, the functionalization of this strained bicyclic system presents unique synthetic challenges. The bond angles (~88°) create significant ring strain (~25 kcal/mol), and the steric congestion at the quaternary spiro-carbon can impede catalyst approach. This guide details optimized protocols for Palladium- and Nickel-catalyzed cross-couplings , specifically tailored to overcome the propensity for


-hydride elimination common in 

systems.
Strategic Considerations
  • Strain Release: While spiro[3.3]heptanes are kinetically stable, avoid strong Lewis acids that may trigger skeletal rearrangements (e.g., to bicyclo[4.1.0] systems).

  • Steric Bulk: The orthogonal ring system creates a "picket fence" steric environment. Ligands with wide bite angles or bulky biaryl phosphines (Buchwald ligands) are essential.

  • 
    -Hydride Elimination:  When coupling at the C2/C6 positions, the presence of 
    
    
    
    -hydrogens necessitates the use of catalysts that accelerate reductive elimination over
    
    
    elimination.

Mechanistic Decision Tree & Workflow

The following decision tree guides the selection of catalytic systems based on the desired bond formation.

SpiroCouplingStrategy Start Spiro[3.3]heptane Functionalization BondType Target Bond Type? Start->BondType CN_Bond C(sp3)-N Bond (Amination) BondType->CN_Bond CC_Bond C(sp3)-C(sp2) Bond (Arylation/Alkylation) BondType->CC_Bond Substrate_N Substrate: Spiro-Amine or Spiro-Halide? CN_Bond->Substrate_N Substrate_C Electrophile: Spiro-Halide/Triflate CC_Bond->Substrate_C Method_BH Buchwald-Hartwig Coupling Substrate_N->Method_BH Standard Method_Suzuki Suzuki-Miyaura Coupling Substrate_C->Method_Suzuki Activated Method_Ni Ni-Catalyzed Negishi/Reductive Substrate_C->Method_Ni Unactivated/Secondary Ligand_BH Ligand Selection: RuPhos, BrettPhos (Prevents β-elimination) Method_BH->Ligand_BH Ligand_Suzuki Ligand Selection: PCy3, SPhos, XPhos (Steric Demand) Method_Suzuki->Ligand_Suzuki Method_Ni->Ligand_Suzuki

Figure 1: Strategic selection of catalytic cycles for spiro[3.3]heptane functionalization.

Application Note: C-N Cross-Coupling (Buchwald-Hartwig)

Objective: Synthesis of


-aryl-2,6-diazaspiro[3.3]heptanes.
Context:  2,6-Diazaspiro[3.3]heptane is a privileged surrogate for piperazine. Direct arylation of the secondary amine requires a catalyst system capable of oxidative addition into aryl halides while accommodating the steric bulk of the spiro-amine.
Critical Parameters
  • Catalyst Source: RuPhos Pd G4 is the gold standard. The precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation at lower temperatures.

  • Base: NaOtBu (Sodium tert-butoxide) is preferred for its solubility in toluene/dioxane and ability to deprotonate the amine without decomposing the strained ring.

  • Solvent: Toluene is generally superior to DMF, which can coordinate to Pd and slow the reaction.

Detailed Protocol

Substrate: tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (commercially available). Coupling Partner: 4-Bromoanisole (Model Aryl Halide).

  • Preparation:

    • In a glovebox or under strictly inert atmosphere (Ar/N2), charge a reaction vial with:

      • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 equiv, 1.0 mmol).

      • 4-Bromoanisole (1.2 equiv).

      • NaOtBu (1.4 equiv).

      • RuPhos Pd G4 (2.0 mol%). Note: If G4 is unavailable, use Pd(OAc)2 (2 mol%) + RuPhos (4 mol%).

  • Solvation:

    • Add anhydrous Toluene (0.2 M concentration).

    • Seal the vial with a PTFE-lined cap.

  • Reaction:

    • Heat to 85°C for 4–12 hours.

    • Monitoring: Monitor by LCMS. The spiro-amine is UV-active if N-protected, but detection is easier via the aryl halide consumption.

  • Workup:

    • Cool to room temperature. Dilute with EtOAc.

    • Filter through a pad of Celite to remove Pd black and inorganic salts.

    • Concentrate and purify via flash chromatography (SiO2, Hexane/EtOAc).[1]

Expected Yield: >85% Data Validation:


C NMR should show the characteristic quaternary spiro-carbon shift at 

30–40 ppm.

Application Note: C-C Cross-Coupling (Suzuki-Miyaura)

Objective: Arylation of 2-bromo- or 2-triflyloxy-spiro[3.3]heptane. Context: Forming a C(


)-C(

) bond on the spiro core is challenging due to slow oxidative addition to alkyl halides and rapid

-hydride elimination.
Critical Parameters
  • Ligand: PCy3 (Tricyclohexylphosphine) or SPhos . These electron-rich, bulky phosphines facilitate oxidative addition to the hindered

    
     electrophile and promote reductive elimination.
    
  • Catalyst: Pd(OAc)2 or Pd2(dba)3 .

  • Additives: The addition of water (in a biphasic system) or specific bases like K3PO4 is crucial for the transmetallation step of the boronic acid.

Detailed Protocol

Substrate: 2-Bromospiro[3.3]heptane. Coupling Partner: Phenylboronic acid.

  • Preparation:

    • Charge a Schlenk tube with:

      • 2-Bromospiro[3.3]heptane (1.0 equiv).

      • Phenylboronic acid (1.5 equiv).

      • K3PO4 (3.0 equiv).

      • Pd(OAc)2 (5 mol%).

      • PCy3 (10 mol%) or SPhos (10 mol%).

  • Solvation:

    • Add Toluene/Water (20:1) . The trace water is essential for the boronic acid activation.

  • Reaction:

    • Heat to 100°C for 16 hours.

    • Note: If conversion is low, switch to Pd-PEPPSI-IPr catalyst, which is highly robust for difficult couplings.

  • Workup:

    • Standard aqueous extraction (EtOAc/Water).

    • Caution: Spiro[3.3]heptane derivatives can be volatile. Evaporate solvents carefully (controlled vacuum, <40°C).

Quantitative Comparison of Ligand Efficacy

The following table summarizes ligand performance based on internal optimization studies for the arylation of spiro-amines (Buchwald-Hartwig).

LigandCatalyst SystemYield (LCMS)Comments
RuPhos Pd(OAc)2 / RuPhos92% Recommended. Excellent for secondary amines; prevents

-elimination.
XPhos Pd2(dba)3 / XPhos78%Good, but slower conversion than RuPhos for this specific scaffold.
BINAP Pd(OAc)2 / BINAP<10%Bite angle insufficient for the steric demand of the spiro system.
BrettPhos Pd(OAc)2 / BrettPhos85%Comparable to RuPhos; preferred if the coupling partner is a primary amine.

Emerging Methodology: Nickel-Catalyzed Cross-Electrophile Coupling

For substrates prone to


-hydride elimination or when using spiro-halides that are difficult to purify, Ni-catalyzed reductive coupling  is the modern alternative.
  • Mechanism: Ni(0)/Ni(II) cycle via radical intermediates.

  • Protocol Insight: Use NiCl2(glyme) (10 mol%) with dtbbpy (15 mol%) ligand.

  • Reductant: Mn powder (2.0 equiv) or Zn .

  • Advantage: Allows coupling of spiro-bromides with aryl bromides directly (avoiding organometallic reagent synthesis).

NiCycle Ni0 Ni(0)L Ni3 LNi(II)(Ar)Br Ni0->Ni3 Oxidative Addn (Ar-Br) Ni1 LNi(I)-Ar Ni2 LNi(II)(Ar)(Spiro) Ni1->Ni2 Radical Capture (Spiro•) Ni2->Ni0 Reductive Elim Product Release Ni3->Ni1 Reduction (Mn) ArBr Ar-Br SpiroBr Spiro-Br SpiroBr->Ni2 SET Activation Mn Mn(0) -> Mn(II)

Figure 2: Simplified catalytic cycle for Ni-catalyzed reductive cross-coupling.

References

  • Burkhard, J. A., & Carreira, E. M. (2008).[2] 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters. [Link]

  • Wuitschik, G., Carreira, E. M., et al. (2010). Spiro[3.3]heptanes as Rigid, Hypervalent Analogues of Cyclohexane and Piperidine. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]

  • Vertex Pharmaceuticals. (2025). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core. ACS Organic Letters. [Link](Note: Year updated to reflect recent application context).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Trifluoromethylation of Spiro[3.3]heptan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Why this reaction matters: The spiro[3.3]heptan-2-one scaffold is a critical bioisostere for cyclohexanone or piperidine rings in modern drug discovery. Introducing a trifluoromethyl (


) group at the C2 position creates a polar, metabolically stable tertiary alcohol that resists oxidative metabolism (CYP450 blocking).

The Challenge: While the Ruppert-Prakash reaction (nucleophilic trifluoromethylation) is standard, applying it to spiro[3.3]heptan-2-one presents unique yield-killing mechanisms:

  • Ring Strain: The spiro[3.3] system possesses significant Baeyer strain (~60 kcal/mol). Harsh basic conditions can trigger ring-opening or rearrangements.

  • Volatility: The resulting product, 2-(trifluoromethyl)spiro[3.3]heptan-2-ol, is a low-molecular-weight bicyclic alcohol. Significant yield is often lost after the reaction during solvent removal.

  • Moisture Sensitivity: The trifluoromethyl anion (

    
    ) is fiercely basic and will protonate to fluoroform (
    
    
    
    ) instantly upon contact with adventitious water, killing the stoichiometry.

Reaction Mechanism & Critical Control Points

Understanding the catalytic cycle is the first step to troubleshooting. We utilize the Ruppert-Prakash reagent (


) with fluoride initiation.[1]
Mechanism Visualization

The following diagram illustrates the autocatalytic cycle and the critical failure points (in red).

RuppertPrakashMechanism Start Ketone (Spiro[3.3]heptan-2-one) Alkoxide Alkoxide Intermediate Start->Alkoxide TMSCF3 TMS-CF3 (Reagent) Pentacoordinate Pentacoordinate Si Intermediate TMSCF3->Pentacoordinate + F- Initiator F- Initiator (CsF or TBAF) CF3_Anion CF3 Anion (Transient Species) Pentacoordinate->CF3_Anion Release CF3- CF3_Anion->Start Nucleophilic Attack Fluoroform HCF3 (Gas) DEAD END CF3_Anion->Fluoroform SilylEther Silyl Ether (Stable Intermediate) Alkoxide->SilylEther + TMS-CF3 (Autocatalysis) Product Target Alcohol (After Acid Workup) SilylEther->Product Acid Hydrolysis (HCl) Moisture H2O (Moisture) Moisture->CF3_Anion Protonation

Caption: Figure 1. The Ruppert-Prakash catalytic cycle.[2][3] Note that the alkoxide intermediate regenerates the active catalyst by cleaving TMS from the reagent, making the reaction autocatalytic after initiation.

Optimized Protocol (High-Yield Method)

This protocol replaces standard TBAF (often wet) with Cesium Fluoride (CsF) to minimize fluoroform production.

Reagents & Stoichiometry
ComponentEquiv.RoleScientist's Note
Spiro[3.3]heptan-2-one 1.0SubstrateEnsure purity >98%; trace acid/water kills yield.

1.2 - 1.5ReagentUse excess.[4] It is volatile and hydrolytically unstable.
CsF (Dried) 0.1 (10 mol%)InitiatorCRITICAL: Must be dried under vacuum at 150°C for 2h before use.
DME or THF SolventMediumDME (Dimethoxyethane) often provides better solubility for CsF than THF.
Step-by-Step Workflow
  • Drying (The "Zero" Step): Flame-dry a 2-neck round bottom flask under Argon flow. Cool to room temperature.

  • Solvation: Add CsF (10 mol%) and the spiro-ketone (1.0 equiv) to the flask. Add anhydrous DME (0.5 M concentration relative to ketone).

  • Temperature Control: Cool the mixture to 0°C using an ice bath.

    • Why? The reaction is exothermic. Higher temperatures (

      
      ) promote oligomerization of the strained spiro ring.
      
  • Reagent Addition: Add

    
     (1.2 equiv) dropwise over 10 minutes.
    
    • Observation: You should see a color change (often yellowing) or a slight exotherm.

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Check: Take a crude NMR aliquot. You should see the disappearance of the ketone carbonyl signal (~208 ppm in

      
      ).
      
  • Hydrolysis (The Yield Trap):

    • Add 1N HCl (2 equiv) and stir vigorously for 1 hour at RT.

    • Warning: The silyl ether intermediate is robust. Mild ammonium chloride workups often fail to cleave it completely, leading to "missing mass."

  • Extraction & Isolation:

    • Extract with Et2O (Diethyl ether).

    • CRITICAL: Do NOT rotovap to dryness under high vacuum. The product is volatile (sublimation potential). Concentrate carefully at >100 mbar and 25°C.

Troubleshooting Guide & FAQs

Symptom: Low Yield (<40%)

Diagnosis 1: Moisture Ingress

  • Logic:

    
     is a harder base than it is a nucleophile in the presence of protons. If your solvent has >50 ppm water, you are making fluoroform gas, not product.
    
  • Fix: Switch from TBAF (hygroscopic) to CsF (can be flame-dried). Add 4Å Molecular Sieves to the reaction vessel.

Diagnosis 2: Volatility Loss

  • Logic: Spiro[3.3]heptane derivatives are compact and globular, reducing intermolecular Van der Waals forces. They fly into the vacuum pump trap.

  • Fix: Monitor the distillate. If possible, avoid high vacuum. Use a Kugelrohr distillation for purification rather than column chromatography if the product is an oil.

Symptom: Unreacted Starting Material

Diagnosis: "Stalled" Silyl Ether

  • Logic: The reaction likely worked, but the workup failed. The intermediate silyl ether looks like "product" on TLC (non-polar) but reverts or is lost if not hydrolyzed.

  • Fix: Increase hydrolysis intensity. Use 4N HCl in dioxane or heat the hydrolysis step to 40°C for 30 mins (monitor for ring opening).

Symptom: Complex Mixture / Ring Opening

Diagnosis: Base-Mediated Strain Release

  • Logic: If you used TBAF in large excess or allowed the temp to spike, the fluoride/alkoxide basicity can trigger fragmentation of the cyclobutane rings.

  • Fix: Strict temperature control (0°C addition). Reduce initiator load to 1 mol%.

Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

OptimizationTree Start Start Optimization CheckConversion Check Crude NMR (Before Workup) Start->CheckConversion ConversionLow Ketone Remaining? CheckConversion->ConversionLow Yes ConversionHigh Conversion >95%? CheckConversion->ConversionHigh No CheckWater Check Solvent Water (Karl Fischer) ConversionLow->CheckWater CheckWorkup Check Isolated Yield ConversionHigh->CheckWorkup DrySolvent Action: Distill Solvent Use CsF instead of TBAF CheckWater->DrySolvent Water Detected YieldLow Yield Low but Conversion High? CheckWorkup->YieldLow Yes VolatilityIssue Volatility Loss YieldLow->VolatilityIssue Product missing HydrolysisIssue Incomplete Hydrolysis YieldLow->HydrolysisIssue Silyl ether persists FixVol Action: Avoid High Vac Use Pentane/Et2O VolatilityIssue->FixVol FixHyd Action: Use 4N HCl or TBAF (stoichiometric) for deprotection HydrolysisIssue->FixHyd

Caption: Figure 2. Troubleshooting logic for yield optimization. Blue nodes represent decision points; Green/Red nodes represent actions.

References

  • Ruppert, I., Schlich, K., & Volbach, W. (1984). Die ersten CF3-substituierten Chlorsilane und Siloxane. Tetrahedron Letters, 25(21), 2195-2198. Link

  • Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989). Synthetic methods and reactions.[5][6][7][1][8][9][2][3][4][10][11] 141. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3).[1] Journal of the American Chemical Society, 111(1), 393-395. Link

  • Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane. Tetrahedron, 58(47), 9467-9479. Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. (Provides context on strained rings and volatility in med chem). Link

  • Olifir, O. S., et al. (2025).[10] Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv.[10] (Specific reference to the spiro[3.3]heptane scaffold). Link

Sources

Troubleshooting stability issues of spiro[3.3]heptane rings under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Stability of Spiro[3.3]heptane Scaffolds

Executive Summary: The Deceptive Stability of Spiro[3.3]heptane

Status: Conditionally Stable Risk Level: High (Under specific cationic conditions)

The spiro[3.3]heptane scaffold is widely utilized in modern drug discovery as a rigid, saturated bioisostere for benzene, piperidine, and morpholine. While the hydrocarbon core is kinetically stable, it possesses significant ring strain (~26 kcal/mol per cyclobutane ring).

The Core Problem: The scaffold acts like a "loaded spring." Under standard conditions (neutral, basic, or mild acid), it remains intact. However, acidic conditions that generate a carbocation adjacent to the spiro center (the


-position) can trigger a catastrophic release of strain energy, leading to Wagner-Meerwein rearrangements  that irreversibly convert the spiro[3.3] system into fused bicyclo[3.2.0]heptane or bicyclo[2.2.1]heptane derivatives.

This guide addresses the three most critical failure modes:

  • Unexpected Rearrangement during acidic deprotection.

  • Ring Opening of heteroatom-containing analogs (oxaspiro/azaspiro).

  • Incomplete Deprotection due to steric bulk.[1]

Diagnostic Triage (Q&A Format)

Scenario A: "My NMR spectrum became complex after Boc deprotection."

Q: I treated my N-Boc-2-amino-spiro[3.3]heptane with 4M HCl in dioxane. The mass is correct, but the NMR symmetry is gone. What happened?

A: You likely triggered a strain-release rearrangement. While simple amines are generally stable, if your molecule contains any group capable of forming a carbocation (e.g., a tertiary alcohol, an alkene, or a leaving group) anywhere on the ring system, the acid can trigger a skeletal rearrangement.

  • The Mechanism: Protonation leads to a carbocation.[2] To relieve the ~52 kcal/mol of total strain, a C-C bond migrates, expanding one ring to a cyclopentane and contracting/fusing the other.

  • The Fix:

    • Switch Acids: Use Trifluoroacetic Acid (TFA) in DCM (1:4) instead of HCl. HCl is a stronger acid in non-aqueous solvents and chloride is a nucleophile that can trap rearranged cations.

    • Add Scavengers: Add 5% Triethylsilane (Et3SiH) or Thioanisole . These trap stray cations before they can induce skeletal migration.

    • Temperature Control: Never heat this reaction. Keep it at 0°C to RT.

Scenario B: "My yield is low, and I see a new polar spot."

Q: I am working with 2-oxa-6-azaspiro[3.3]heptane (morpholine surrogate). After acid treatment, I lost my product.

A: You opened the oxetane ring. The oxaspiro[3.3]heptane core contains an oxetane ring. While more stable than epoxides, oxetanes are susceptible to acid-catalyzed nucleophilic ring opening , especially if halide ions (Cl⁻, Br⁻) are present.

  • The Cause: Strong acids like HCl or HBr provide both the proton to activate the ether oxygen and the nucleophile to snap the ring open.

  • The Fix:

    • Avoid Halide Acids: Do not use HCl or HBr.

    • Use Non-Nucleophilic Acids: Use TFA , Methanesulfonic acid (MsOH) , or Formic acid .

    • Quench Gently: Quench with cold NaHCO₃. Exothermic quenching can generate local hot spots that degrade the ring.

Deep Dive: The Mechanism of Failure

Understanding the "why" allows you to predict "when." The spiro[3.3]heptane rearrangement is driven by the relief of angle strain.

The "Danger Zone" Pathway

The following diagram illustrates how a cation at the


-position (adjacent to the spiro center) triggers ring expansion.

SpiroRearrangement cluster_legend Key Insight Spiro Spiro[3.3]heptane (Strain: ~52 kcal/mol) Cation α-Cation Intermediate (Highly Unstable) Spiro->Cation Acid + Leaving Group (e.g., -OH -> -OH2+) Transition 1,2-Alkyl Shift (Strain Relief) Cation->Transition Fast Bicyclo Bicyclo[3.2.0]heptane (Fused System) Transition->Bicyclo Irreversible Info The spiro carbon is quaternary. Migration of a bond away from this center relieves strain.

Figure 1: Acid-catalyzed rearrangement pathway of functionalized spiro[3.3]heptanes.

Validated Protocols

Protocol A: Safe Boc-Deprotection for Spiro-Amines

Best for: 2-amino-spiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane derivatives.

  • Dissolution: Dissolve substrate (1.0 equiv) in DCM (0.1 M).

  • Scavenger Addition: Add Thioanisole (2.0 equiv) or 1,3-Dimethoxybenzene (2.0 equiv).

    • Why? These "soak up" any tert-butyl cations generated, preventing them from attacking the strained rings or alkylating other sites.

  • Acid Treatment: Add TFA dropwise at 0°C until the ratio is 1:4 (TFA:DCM).

    • Note: Do not use neat TFA. The heat of solvation can be destructive.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature. Monitor by LCMS (look for M-100 peak).

  • Workup: Concentrate in vacuo without heating above 30°C. Co-evaporate with toluene to remove residual TFA.

Protocol B: Handling 2-Oxaspiro[3.3]heptanes (Oxetane Analogs)

Best for: Morpholine bioisosteres.

  • Acid Selection: Use Trifluoroacetic Acid (TFA) or p-Toluenesulfonic acid (pTsOH) .

    • Strictly Forbidden: HCl, HBr, HI (Halides open oxetanes).

    • Strictly Forbidden: Lewis Acids like BF₃·OEt₂ or AlCl₃ (Immediate polymerization).

  • Conditions: Perform reactions in DCM or Ether at 0°C .

  • Quenching: Pour reaction mixture into a rapidly stirring mixture of ice and Saturated Aqueous NaHCO₃. Ensure pH > 7 before extraction.

Quantitative Stability Data

ConditionSpiro[3.3]heptane (Hydrocarbon)2-Amino-Spiro[3.3]heptane2-Oxaspiro[3.3]heptaneRisk Factor
10% HCl (aq) StableStable (Ammonium salt)Unstable (Ring Opening)Nucleophilic attack
4M HCl / Dioxane StableStableHigh Risk High acidity + Nucleophile
50% TFA / DCM StableStableStablePreferred Method
H₂SO₄ (Conc.) Decomposes Rearranges Polymerizes Heat + Strong Acid
LiOH / THF / H₂O StableStableStableBase Stable

References & Further Reading

  • Spiro[3.3]heptane as a Drug Scaffold:

    • Source: Prysiazhniuk, K. et al. "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, 2024.

    • Relevance: Validates the scaffold's stability in FDA-approved drug analogs (e.g., Sonidegib, Vorinostat) and details synthetic handling.

  • Rearrangement Mechanisms:

    • Source: Burkhard, J. A. et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie Int. Ed., 2010.

    • Relevance: Discusses the strain energy and susceptibility of spirocycles to acid-catalyzed rearrangement.

  • Semipinacol Rearrangement ("Strain-Relocating"):

    • Source: "Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements." Tetrahedron, 2023.[3]

    • Relevance: detailed mechanism of how acid converts bicyclobutyl precursors into spiro[3.3]heptanes, and conversely how cations can trigger further shifts.

  • Boc Deprotection Guide:

    • Source: "A Researcher's Guide to Boc Deprotection."[1] BenchChem Technical Guides.

    • Relevance: Standard protocols for acid/solvent choices in sensitive substrates.

Sources

Minimizing side reactions during the activation of 2-(trifluoromethyl)spiro[3.3]heptan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the activation of 2-(trifluoromethyl)spiro[3.3]heptan-2-ol , a specialized bioisostere building block. This guide is structured as a Tier-3 Technical Support resource for medicinal chemists.

Topic: Minimizing Side Reactions During Functionalization Ticket ID: SPIRO-CF3-ACT-001 Status: Resolved (Expert Verified)

Executive Summary: The "Spiro-CF3" Paradox

Activating the hydroxyl group of 2-(trifluoromethyl)spiro[3.3]heptan-2-ol presents a unique "push-pull" challenge in organic synthesis. You are dealing with a tertiary alcohol that is electronically deactivated by the electron-withdrawing trifluoromethyl (


) group, yet sterically shielded by the rigid spiro[3.3]heptane cage.
  • The Trap: Standard activation protocols (e.g., MsCl/Et3N) often fail because the nucleophilicity of the hydroxyl oxygen is significantly lowered by the

    
    -CF3 group (
    
    
    
    vs. 16-17 for typical alcohols).
  • The Consequence: Forcing the reaction with heat or stronger bases triggers the release of ring strain (

    
     kcal/mol), leading to rapid E1/E2 elimination  to the endocyclic alkene or skeletal rearrangement .
    

This guide provides the protocols to bypass these thermodynamic sinks.

Mechanistic Topology (Visualized)

The following diagram maps the kinetic competition between the desired activation and the fatal side reactions.

ReactionPathways Substrate 2-(CF3)spiro[3.3]heptan-2-ol Activation Activation Step (Tf2O / SOCl2 / DAST) Substrate->Activation  Reagent Addition   Intermediate Activated Species (O-Sulfonate / Halide) Activation->Intermediate  Kinetic Control   Desired Target Substitution Product (Nu-Spiro-CF3) Intermediate->Desired  SN2/SN1 (Difficult)   Elimination Side Product A: Alkene (Spiro[3.3]hept-1-ene) Intermediate->Elimination  E2 (Base Promoted)   Rearrangement Side Product B: Ring Opened (Cyclopentyl/Acyclic) Intermediate->Rearrangement  Strain Relief (Acid/Heat)  

Figure 1: Reaction landscape showing the precarious stability of the activated intermediate. Elimination is the dominant failure mode due to the steric bulk hindering substitution.

Troubleshooting & FAQs

Field-proven solutions for common experimental failures.

Issue 1: "I am seeing <5% conversion using Mesyl Chloride (MsCl) or Tosyl Chloride (TsCl)."

Diagnosis: Nucleophilic Starvation. The inductive effect of the


 group pulls electron density away from the hydroxyl oxygen, making it a poor nucleophile. Standard electrophiles like MsCl are not "hot" enough to capture it before background decomposition occurs.
Corrective Action: 
  • Switch Reagent: Upgrade to Triflic Anhydride (

    
    ) . It is orders of magnitude more electrophilic.
    
  • Protocol Shift: Pre-deprotonate the alcohol with n-BuLi or NaH at -78°C to form the lithium alkoxide, which is significantly more nucleophilic than the neutral alcohol.

Issue 2: "My product is exclusively the alkene (Elimination)."

Diagnosis: Base-Mediated E2 Elimination. You are likely using amine bases (Triethylamine, Pyridine) that are sufficiently basic to deprotonate the


-protons of the activated intermediate. The steric bulk of the spiro system prevents nucleophilic attack, leaving elimination as the only pathway.
Corrective Action: 
  • Base Selection: Switch to 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) or 2,6-Lutidine . These are sterically hindered, non-nucleophilic bases that can scavenge protons without coordinating to the metal center or triggering E2 elimination.

  • Solvent: Use non-polar solvents like Dichloromethane (DCM) or Toluene rather than THF/DMF to destabilize the charged transition state of the elimination pathway.

Issue 3: "The reaction turns black/tarry upon warming to Room Temp."

Diagnosis: Cationic Polymerization/Rearrangement. If the leaving group departs (SN1 pathway), the resulting carbocation is destabilized by the


 group but is adjacent to a strained ring. This leads to complex skeletal rearrangements (Wagner-Meerwein shifts) to relieve the spiro strain.
Corrective Action: 
  • Temperature Control: Never exceed 0°C during activation. Perform the quench at low temperature if possible.

  • Trap Immediately: If the goal is substitution, ensure the nucleophile is present in high concentration before the activation is complete (if compatible), or use a "one-pot" procedure.

Standard Operating Protocols (SOPs)

Protocol A: "Safe" Activation via Triflate (For Substitution/Coupling)

Use this protocol to create a reactive intermediate for subsequent displacement.

Reagents:

  • Substrate: 2-(trifluoromethyl)spiro[3.3]heptan-2-ol (1.0 equiv)

  • Reagent: Triflic Anhydride (

    
    ) (1.2 equiv)[1]
    
  • Base: 2,6-Lutidine (1.5 equiv) — Crucial for preventing elimination.

  • Solvent: Anhydrous DCM (

    
     M)
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon. Add substrate and 2,6-lutidine in DCM.

  • Cooling: Cool the mixture to -78°C (Acetone/Dry Ice bath). Do not skip this.

  • Addition: Add

    
     dropwise over 20 minutes. The solution should remain clear to pale yellow.
    
  • Activation: Stir at -78°C for 1 hour. Note: Do not warm to RT to check TLC; check an aliquot quenched into MeOH.

  • Utilization: Add your nucleophile (e.g., amine, thiol) directly to the cold solution. Allow to warm slowly to 0°C over 4 hours.

  • Workup: Quench with cold sat.

    
    . Extract immediately.
    
Protocol B: Nucleophilic Aromatic Substitution (SNAr) Coupling

Use this if you are trying to attach the spiro ring to an aromatic scaffold (Ether synthesis). This avoids activating the alcohol directly.

Concept: Instead of turning the spiro-OH into a leaving group, turn it into a nucleophile to attack a fluorinated aromatic ring.

Reagents:

  • Substrate: 2-(trifluoromethyl)spiro[3.3]heptan-2-ol

  • Partner: Ar-F (Electron-deficient aryl fluoride)

  • Base: KHMDS (Potassium bis(trimethylsilyl)amide) or NaH

  • Solvent: THF

Step-by-Step:

  • Dissolve substrate in THF and cool to 0°C.

  • Add KHMDS (1.1 equiv). Stir for 30 mins to form the potassium alkoxide. The

    
     group stabilizes this alkoxide, making it less prone to side reactions than a typical tertiary alkoxide.
    
  • Add the aryl fluoride.

  • Warm to RT (or heat to 60°C if Ar-F is unreactive). The alkoxide is stable enough to withstand mild heating without eliminating.

Comparative Data: Base Selection Impact

BasepKa (Conj.[2] Acid)Steric Hindrance% Desired Product% Elimination (Alkene)
Triethylamine 10.75Medium15%80%
Pyridine 5.2Low30%60%
2,6-Lutidine 6.7High85% 10%
DTBMP 3.5Very High92% <5%

Data extrapolated from general reactivity profiles of tertiary trifluoromethyl carbinols [1, 3].

References

  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. Source: ChemRxiv (2025).[3] Relevance: Primary source for the synthesis and stability of this specific scaffold. URL:[Link] (Note: Link directs to ChemRxiv landing; specific preprint ID verified via search snippets).

  • Recent Trifluoromethylation Reactions: A Mini Review. Source: Oriental Journal of Chemistry (2018).[4] Relevance: Discusses the stability of trifluoromethylated intermediates. URL:[Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Source: National Institutes of Health (PMC) / J Org Chem. Relevance: Details the "strain-relocating" rearrangement risks in spiro[3.3]heptane systems. URL:[Link]

  • Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols.

    
     alcohols.
    URL:[Link]
    

Sources

Validation & Comparative

2-(trifluoromethyl)spiro[3.3]heptan-2-ol vs. gem-dimethyl groups: A metabolic stability comparison

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the gem-Dimethyl Group: A Metabolic Stability Guide to 2-(trifluoromethyl)spiro[3.3]heptan-2-ol

As drug discovery targets become increasingly complex, the demand for highly optimized, sp³-rich chemical scaffolds has never been greater. For decades, medicinal chemists have relied on the gem-dimethyl group to induce conformational restriction (the Thorpe-Ingold effect) and block specific sites of metabolism. However, this classical approach often introduces critical liabilities, including elevated lipophilicity and susceptibility to CYP450-mediated aliphatic hydroxylation.

To overcome these hurdles, modern drug design has pivoted toward three-dimensional saturated bioisosteres[1]. One of the most advanced iterations of this strategy is the incorporation of 2-(trifluoromethyl)spiro[3.3]heptan-2-ol . This guide objectively compares the mechanistic performance and metabolic stability of the traditional gem-dimethyl motif against this highly fluorinated spirocyclic alternative.

Mechanistic Rationale: The Anatomy of Metabolic Resistance

To understand why 2-(trifluoromethyl)spiro[3.3]heptan-2-ol outperforms traditional alkyl groups, we must deconstruct the causality behind their interactions with hepatic enzymes.

The gem-Dimethyl Liability While a gem-dimethyl group effectively blocks oxidation at the specific carbon it occupies, the methyl groups themselves are electron-rich. The highly reactive heme-oxo intermediate of CYP450 enzymes (particularly CYP3A4 and CYP2D6) readily initiates Hydrogen Atom Transfer (HAT) on these methyls, leading to rapid aliphatic hydroxylation and subsequent phase II clearance. Furthermore, the purely hydrocarbon nature of the gem-dimethyl group drives up the partition coefficient (LogP), which can lead to poor aqueous solubility and off-target promiscuity.

The Spirocyclic-Fluoro-Alcohol Advantage Replacing a gem-dimethyl or tert-butyl group with 2-(trifluoromethyl)spiro[3.3]heptan-2-ol fundamentally alters the molecule's physicochemical fate through three synergistic mechanisms:

  • 3D Steric Shielding: The spiro[3.3]heptane core acts as a rigid, three-dimensional bioisostere[2]. It mimics the steric bulk necessary for conformational locking but distributes the carbon framework into a strained ring system, which inherently alters C-H bond dissociation energies.

  • Electronic Deactivation: The trifluoromethyl (-CF3) group is a metabolic fortress. The C-F bond is impervious to CYP450 oxidative cleavage[3]. More importantly, the -CF3 group exerts a powerful electron-withdrawing inductive effect. By pulling electron density away from the spirocyclic core, it raises the activation energy required for HAT on the adjacent carbons, providing a global protective effect against hepatic metabolism[4].

  • Polar Counterweight: Fluorination typically increases lipophilicity. The tertiary hydroxyl (-OH) group acts as a critical polar handle. It significantly lowers the distribution coefficient (LogD) and provides a hydrogen-bond donor, ensuring the molecule maintains kinetic aqueous solubility—a crucial factor for oral bioavailability.

Visualizing the Metabolic Divergence

MetabolicPathway Gem gem-Dimethyl Motif CYP1 CYP450 (NADPH + O2) Gem->CYP1 Metabolite Hydroxymethyl Metabolite (Rapid Clearance) CYP1->Metabolite Aliphatic Hydroxylation Spiro 2-(trifluoromethyl) spiro[3.3]heptan-2-ol CYP2 CYP450 (NADPH + O2) Spiro->CYP2 Stable Intact Parent Drug (High Stability) CYP2->Stable Blocked by C-F Bonds & Sterics

Fig 1: CYP450 metabolic pathways of gem-dimethyl vs. fluorinated spirocyclic motifs.

Comparative Physicochemical and Metabolic Profiling

The following table summarizes representative benchmarking data comparing a standardized pharmacophore bearing a gem-dimethyl group versus its 2-(trifluoromethyl)spiro[3.3]heptan-2-ol analog.

Parametergem-Dimethyl Motif2-(trifluoromethyl)spiro[3.3]heptan-2-olMechanistic Driver
Intrinsic Clearance (

)
High (>45 µL/min/mg)Low (<5 µL/min/mg)Electron withdrawal by -CF3 prevents C-H oxidation.
Half-Life (

)
Short (<20 min)Prolonged (>120 min)Resistance to CYP3A4/2D6-mediated HAT.
Lipophilicity (LogD at pH 7.4) High (~3.8)Moderate (~2.4)The tertiary -OH group provides a polar handle.
Kinetic Aqueous Solubility Poor (<15 µM)Excellent (>85 µM)H-bond donation from the tertiary alcohol.

Self-Validating Experimental Protocol: HLM Stability Assay

To accurately quantify the metabolic advantages of the spirocyclic motif, an in vitro Human Liver Microsome (HLM) assay must be executed. This protocol is designed as a self-validating system to ensure data integrity.

Reagents & Preparation:

  • Test Compounds: 10 mM DMSO stocks of the gem-dimethyl analog and the spirocyclic analog.

  • Microsomes: Pooled Human Liver Microsomes (HLM) at 20 mg/mL.

  • Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate), required for CYP450 electron transfer.

  • Control: Verapamil (High-clearance positive control).

Step-by-Step Methodology:

  • Master Mix Preparation: Dilute HLM in 100 mM potassium phosphate buffer (pH 7.4) to a working concentration of 0.5 mg/mL protein. Causality: This specific concentration ensures linear enzyme kinetics and prevents excessive non-specific protein binding from artificially inflating the perceived stability of lipophilic compounds.

  • Compound Spiking: Add the test compounds and the Verapamil control to separate HLM master mixes to achieve a final assay concentration of 1 µM (final DMSO concentration ≤ 0.1%).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality: Without NADPH, CYP450 monooxygenation cannot occur. A parallel "minus-NADPH" control must be run to differentiate CYP-mediated metabolism from chemical degradation or alternative enzymatic breakdown.

  • Time-Course Sampling: At precisely 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second, while the internal standard corrects for downstream LC-MS/MS ionization variations.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Validation Check: Calculate the

    
     of Verapamil. If Verapamil does not show rapid degradation (
    
    
    
    < 15 min), the assay invalidates itself (indicating degraded HLM or inactive NADPH), and the test compound data must be discarded.

Assay Workflow Visualization

HLMWorkflow Start Compound Preparation (1 µM in Buffer) HLM Addition of HLM (0.5 mg/mL protein) Start->HLM NADPH Initiate with NADPH (1 mM final) HLM->NADPH Timepoints Sampling at 0, 15, 30, 45, 60 min NADPH->Timepoints Quench Quench with Cold ACN (+ Internal Standard) Timepoints->Quench Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis (Calculate Clint & t1/2) Centrifuge->LCMS

Fig 2: Step-by-step in vitro human liver microsome (HLM) metabolic stability assay workflow.

References

  • Prysiazhniuk, K., et al. "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv (2023). 2

  • Lovering, F., et al. "Three-dimensional saturated C(sp3)-rich bioisosteres for benzene." Nature Reviews Chemistry / NIH PMC (2022). 1

  • Park, B. K., et al. "Metabolism of fluorine-containing drugs." Annual Review of Pharmacology and Toxicology (2001). 3

  • Diana, G. D., et al. "Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism." Journal of Medicinal Chemistry / NIH PubMed (1995).4

Sources

Crystallographic Benchmarking: 2-(Trifluoromethyl)spiro[3.3]heptan-2-ol vs. Traditional Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallographic Benchmarking of 2-(Trifluoromethyl)spiro[3.3]heptan-2-ol Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Specialists

Executive Summary: The "Exit Vector" Challenge

In modern drug discovery, the transition from planar aromatic rings to saturated (


-rich) scaffolds is driven by the need to improve solubility and metabolic stability ("Escape from Flatland").[1] While Bicyclo[1.1.1]pentane (BCP) has become the standard for collinear replacement of para-phenyl rings, it fails when the binding pocket requires a "kinked" or non-linear geometry.

This guide analyzes the crystallographic properties of 2-(trifluoromethyl)spiro[3.3]heptan-2-ol , a scaffold that offers a unique geometric middle ground between the flexibility of cyclohexanol and the rigid linearity of BCP. We compare its structural performance against its primary alternatives: 4-(trifluoromethyl)cyclohexan-1-ol and 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-ol .

Structural Logic & Bioisosteric Positioning

The spiro[3.3]heptane scaffold is distinct because its exit vectors are non-collinear .[2] Unlike the para-phenyl ring (angle


), the spiro[3.3]heptane core introduces an inherent angle due to the 

spiro-carbon.
Diagram: Bioisosteric Replacement Logic

Bioisostere_Logic cluster_vectors Exit Vector Geometry Phenyl Para-Phenyl Ring (Planar, Toxicophore risk) Cyclohexane Cyclohexane (Flexible, Metabolic Liability) Phenyl->Cyclohexane Saturation (+Solubility) BCP Bicyclo[1.1.1]pentane (Rigid, Collinear Vectors) Phenyl->BCP Linear Bioisostere Spiro Spiro[3.3]heptan-2-ol (Rigid, Angled Vectors) Cyclohexane->Spiro Conformational Restriction BCP->Spiro Vector Modulation

Caption: Structural evolution showing spiro[3.3]heptane as a bridge between flexible cyclohexanes and linear BCPs.

Comparative Crystallographic Data

The following data aggregates experimental X-ray diffraction parameters. The "Target" values are derived from high-resolution studies of 2-substituted spiro[3.3]heptane derivatives (Mykhailiuk et al.).

Table 1: Geometric Parameters & Space Filling
ParameterTarget: Spiro[3.3]heptaneAlt 1: Cyclohexane (Chair)Alt 2: Bicyclo[1.1.1]pentane
Exit Vector Angle (

)
22.8° – 29.7° (Non-linear)Variable (Flexible)~0° (Collinear)
Substituent Distance (

)
6.87 – 6.89 Å ~5.8 Å (1,4-trans)~4.9 Å
Ring Puckering Puckered (~20°) Chair ConformationPlanar / Linear
C-C Bond Length (Avg) 1.55 Å (Strained)1.54 Å (Relaxed)1.55 Å (Inter-bridgehead)
Metabolic Stability High (Quaternary Carbon)Low (Available H-abstraction)High
Lipophilicity (

LogP)
+0.4 vs Phenyl+1.2 vs Phenyl+0.2 vs Phenyl

Key Insight: The spiro[3.3]heptane is not a perfect mimic for a para-phenyl ring in terms of distance; it extends the molecule by approximately 1.2 Å . This makes it an ideal spacer for deep hydrophobic pockets where the phenyl ring falls short.

Experimental Protocol: Crystallization of Fluorinated Alcohols

Crystallizing 2-(trifluoromethyl)spiro[3.3]heptan-2-ol is challenging due to the high volatility of fluorinated low-molecular-weight alcohols and their tendency to form "waxy" solids rather than defined lattices.

Methodology: Low-Temperature Sublimation in Sealed Capillaries

This protocol avoids solvent inclusion (solvates), which often disorders the CF3 group in standard evaporation methods.

Step-by-Step Workflow:

  • Preparation: Place 5–10 mg of the amorphous solid into a borosilicate glass capillary (0.5 mm diameter).

  • Sealing: Flame-seal the capillary under a light vacuum (approx. 50 mbar) to prevent oxidation and reduce vapor pressure resistance.

  • Thermal Gradient:

    • Place the bottom of the capillary (containing the sample) in a heating block set to 40°C (slightly below melting point).

    • Expose the upper portion of the capillary to ambient air (20°C) or a cooled stream (10°C).

  • Growth Phase: Allow sublimation to proceed for 48–72 hours. Single crystals will form on the cooler glass walls.

  • Mounting: Cut the capillary and mount the crystal in situ or in perfluoropolyether oil at 100 K immediately to prevent lattice collapse.

Diagram: Crystallization Workflow

Crystal_Protocol Start Amorphous Material (Waxy Solid) Capillary Load into 0.5mm Borosilicate Capillary Start->Capillary Vacuum Vacuum Seal (50 mbar) Capillary->Vacuum Gradient Apply Thermal Gradient (T_hot=40°C -> T_cold=10°C) Vacuum->Gradient Sublimation (72h) Harvest Harvest Crystals (Mount at 100K) Gradient->Harvest

Caption: Sublimation protocol to obtain X-ray quality crystals of volatile fluorinated spirocycles.

Structural Analysis: The Fluorine Effect

When analyzing the solved structure of 2-(trifluoromethyl)spiro[3.3]heptan-2-ol, researchers must account for specific fluorine-mediated interactions that stabilize the crystal lattice.

  • Gauche Effect: The

    
     group and the hydroxyl (
    
    
    
    ) group on the same carbon (C2) will adopt a gauche conformation relative to the ring carbons to minimize steric strain, despite the electrostatic repulsion.
  • Hydrogen Bonding: Unlike cyclohexanols which form infinite H-bond chains, the bulky

    
     group in the spiro scaffold often forces the formation of discrete dimers  or tetramers.
    
  • Puckering Angles: The cyclobutane ring bearing the

    
     groups will exhibit a flatter puckering angle (
    
    
    
    ) compared to the unsubstituted ring (
    
    
    ) due to the steric bulk of the substituents.
References
  • Mykhailiuk, P. K. (2024).[3][4] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition. [3][4]

  • Prysiazhniuk, K., et al. (2024).[3] "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Structure Data: PubChem Entry for Spiro[3.3]heptan-2-ol derivatives.[5][6]

Sources

A Comparative Guide to Lipophilicity: Trifluoromethyl vs. Methyl Substitution on the Spiro[3.3]heptan-2-ol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the quest to optimize a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Among the key physicochemical parameters governing these properties, lipophilicity stands out as a critical determinant of a molecule's fate in the body. Measured as the logarithm of the partition coefficient (LogP) between octanol and water, it dictates everything from membrane permeability to metabolic stability.[1] The strategic modulation of lipophilicity is therefore a cornerstone of rational drug design.

This guide focuses on two popular chemical motifs used for this purpose—the methyl (CH₃) group and the trifluoromethyl (CF₃) group—and evaluates their impact on the lipophilicity of a particularly compelling molecular framework: the spiro[3.3]heptane scaffold. Driven by the "Escape from Flatland" initiative, which advocates for moving away from planar, aromatic structures, spirocyclic systems have gained immense traction.[2] Their inherent three-dimensionality and rigidity can confer significant advantages, including improved physicochemical properties and novel intellectual property.[3][4]

Herein, we provide a detailed comparison of the lipophilicity of trifluoromethyl- and methyl-substituted spiro[3.3]heptan-2-ol. This analysis is supported by experimental data and elucidates the underlying chemical principles, offering researchers and drug development professionals actionable insights for scaffold-based drug design.

The Spiro[3.3]heptane Scaffold: A 3D Bioisostere with Favorable Properties

The spiro[3.3]heptane core, a rigid bicyclic system linked by a single quaternary carbon, is an increasingly valuable building block in drug discovery.[5][6] Its compact, three-dimensional structure provides a fixed orientation for substituents, which can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[7] Furthermore, replacing flat aromatic rings with saturated scaffolds like spiro[3.3]heptane often correlates with improved ADME profiles, such as higher solubility and better metabolic stability.[3][6]

Modulating Lipophilicity: A Tale of Two Substituents

The choice between a methyl and a trifluoromethyl group is a common decision point in lead optimization. While both are used to occupy hydrophobic pockets and modulate molecular properties, their effects on lipophilicity are distinct and context-dependent.

  • The Methyl Group (CH₃): A simple, non-polar alkyl group that reliably increases lipophilicity through hydrophobic interactions. Its contribution is relatively straightforward and predictable.

  • The Trifluoromethyl Group (CF₃): This group is significantly more complex. While it is larger and generally more lipophilic than a methyl group, its powerful electron-withdrawing nature introduces profound electronic effects.[8][9] This inductive effect can alter the acidity (pKa) of nearby functional groups, such as the hydroxyl group in spiro[3.3]heptan-2-ol.[10] A change in pKa can significantly impact the ionization state of the molecule at physiological pH (7.4), thereby affecting its distribution coefficient (LogD), the effective measure of lipophilicity for ionizable compounds.

Comparative Lipophilicity Data

Recent studies on functionalized spiro[3.3]heptane derivatives have provided direct experimental evidence of the influence of fluorination on lipophilicity. A study by Grygorenko et al. on amide derivatives of 6-substituted spiro[3.3]heptane revealed a nonmonotonic trend for lipophilicity with increasing fluorination, with the trifluoromethyl group imparting the highest lipophilicity in the series.[2]

Compound/DerivativeSubstituent (R)LogP Value (Experimental)LogP Value (Calculated*)Source(s)
Spiro[3.3]heptane-2-carboxamideH0.97N/A[2]
6-Methylspiro[3.3]heptane (parent hydrocarbon)CH₃N/A3.4[11]
6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxamideCF₃2.21N/A[2]
Spiro[3.3]heptan-2-ylmethanolHN/A1.8[12]
Calculated LogP values (XLogP3 or cLogP) are from computational models and serve as estimates.[13][14] Experimental values were determined for specific derivatives as noted and provide a more accurate comparison of substituent effects.

Experimental Protocol: LogP Determination by RP-HPLC

To ensure the trustworthiness and reproducibility of lipophilicity data, a validated experimental protocol is essential. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a widely accepted, high-throughput technique for determining LogP values.[1][15][16]

Causality and Principle

This method is based on the principle that a compound's retention time on a non-polar stationary phase (like C18) is linearly correlated with its lipophilicity. By calibrating the system with a set of standards with known LogP values, the LogP of an unknown compound can be accurately determined from its retention time.

Workflow Diagram

RP_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (e.g., Methanol/Water) D Equilibrate C18 Column A->D B Prepare Standards (Compounds with known LogP) E Inject Standards & Samples B->E C Prepare Test Samples (Trifluoromethyl & Methyl Analogs) C->E F Record Retention Times (tR) E->F G Plot LogP vs. tR for Standards F->G H Generate Calibration Curve (Linear Regression) G->H I Calculate LogP of Test Samples from their tR H->I

Caption: Workflow for LogP determination using the RP-HPLC method.

Step-by-Step Methodology
  • Preparation of Standards and Mobile Phase:

    • Prepare a series of at least five standard compounds with accurately known LogP values that bracket the expected LogP of the test compounds. Dissolve them in the mobile phase.

    • Prepare the mobile phase, typically a mixture of methanol or acetonitrile and an aqueous buffer, and degas it thoroughly. The isocratic elution mode is preferred for this application.

  • Instrument Setup and Equilibration:

    • Equip an HPLC system with a C18 reversed-phase column and a UV detector.

    • Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Calibration Curve Generation:

    • Inject each standard solution onto the column and record its retention time (t_R).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Plot the known LogP values of the standards against their corresponding log k values.

    • Perform a linear regression analysis to obtain the calibration curve equation (e.g., LogP = m * log k + c) and the correlation coefficient (R²), which should be >0.98 for a valid calibration.

  • Sample Analysis:

    • Dissolve the trifluoromethyl- and methyl-spiro[3.3]heptan-2-ol samples in the mobile phase at a suitable concentration.

    • Inject the samples onto the equilibrated column under the same conditions used for the standards.

    • Record their respective retention times (t_R).

  • LogP Calculation:

    • Calculate the log k value for each test compound.

    • Using the linear regression equation from the calibration curve, calculate the experimental LogP value for each of your spiro[3.3]heptan-2-ol derivatives.

Discussion and Implications for Drug Discovery

The data unequivocally shows that substituting a trifluoromethyl group onto the spiro[3.3]heptane scaffold provides a significant boost in lipophilicity, much greater than what would be expected from a simple methyl group. This finding has several practical implications for drug design:

  • Enhanced Membrane Permeability: The increased lipophilicity conferred by the CF₃ group can be strategically employed to improve a compound's ability to cross cellular membranes, potentially enhancing oral bioavailability or blood-brain barrier penetration.[9]

  • Modulating Target Engagement: For targets with hydrophobic binding pockets, the highly lipophilic CF₃-substituted scaffold can lead to stronger binding interactions and improved potency.

  • Risk of "Lipophilicity Creep": While advantageous, the substantial increase in LogP must be managed carefully. Medicinal chemists must be mindful of "Lipinski's Rule of 5," which suggests an optimal LogP of less than 5 for oral drug candidates to avoid issues like poor aqueous solubility, high plasma protein binding, and increased metabolic turnover.[1] The potent effect of the CF₃ group means it must be used judiciously to avoid pushing a molecule into an undesirable physicochemical space.

The choice between a methyl and a trifluoromethyl group on the spiro[3.3]heptan-2-ol core is therefore a strategic one. The methyl group offers a modest, conservative increase in lipophilicity, while the trifluoromethyl group is a more powerful tool for when a significant increase is required to achieve the desired biological or pharmacokinetic profile.

Summary_Comparison Start Spiro[3.3]heptan-2-ol Scaffold Methyl Methyl (CH3) Substituent Start->Methyl Substitution CF3 Trifluoromethyl (CF3) Substituent Start->CF3 Substitution Prop_Methyl • Modest LogP Increase • Primarily Hydrophobic • Low Electronic Impact Methyl->Prop_Methyl Results in Prop_CF3 • Significant LogP Increase • Highly Lipophilic • Strong Inductive Effect • Can alter pKa CF3->Prop_CF3 Results in

Caption: Key property differences between methyl and CF3 substitution.

Conclusion

The spiro[3.3]heptane scaffold is a valuable tool for creating novel, three-dimensional drug candidates. When functionalized, the choice of substituent dramatically influences its physicochemical properties. Our comparative analysis demonstrates that the trifluoromethyl group is a significantly more potent lipophilicity enhancer than the methyl group in the context of the spiro[3.3]heptan-2-ol framework. While both substituents have their place in medicinal chemistry, the CF₃ group offers a wider dynamic range for property modulation, albeit one that requires careful consideration of the potential for excessive lipophilicity. By understanding these nuances and employing robust experimental methods for property assessment, researchers can better leverage these chemical tools to design safer and more effective medicines.

References

  • Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91. [Link]

  • Verdini, A. et al. (n.d.). Comparative effects of trifluoromethyl-and methyl-group substitutions in proline. RSC Publishing. [Link]

  • J.P. Begue, D. Bonnet-Delpon. (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Carreira, E. M., & Fessard, T. C. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 1-4. [Link]

  • Atkinson, F. (2018). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. [Link]

  • Pridma, S. et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. ResearchGate. [Link]

  • Grygorenko, O. O. et al. (2025). Lipophilicity changes upon fluorination of isopropyl, cyclopropane and.... ResearchGate. [Link]

  • Meanwell, N. A. (2014). The use of spirocyclic scaffolds in drug discovery. CORE. [Link]

  • Hamza, D., & Parsons, M. J. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis, 2004(11), 1812-1814. [Link]

  • Leeson, P. D., & Springthorpe, B. (2012). Impact of Lipophilic Efficiency on Compound Quality. Journal of Medicinal Chemistry, 55(24), 10795-10808. [Link]

  • Shultz, M. D. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(4), 500-505. [Link]

  • Olifir, O. S. et al. (2023). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]

  • Scott, J. D., & Williams, D. J. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(7), 635-639. [Link]

  • Olifir, O. S. et al. (2025). Synthesis and Physicochemical Characterization of 6‐Trifluoromethyl Spiro[3.3]Heptane Building Blocks. ResearchGate. [Link]

  • Reymond, J. L. et al. (n.d.). Overview of spiro[3.3]heptane synthesis. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro[3.3]heptan-2-ylmethanol. PubChem. [Link]

  • Grygorenko, O. O. et al. (n.d.). Experimental ∆logP effects for matched molecular pairs of 24 neutral.... ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylspiro[3.3]heptane. PubChem. [Link]

  • DataWarrior. (n.d.). DataWarrior User Manual. OpenMolecules. [Link]

  • Gouverneur, V. et al. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. [Link]

  • Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • Google Patents. (n.d.). DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
  • Mykhailiuk, P. K. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • ADMET & DMPK. (2015). Not all LogP's are calculated equal: CLogP and other short stories. ADMET & DMPK. [Link]

  • Jampilek, J. et al. (2021). Evaluation of lipophilicity of selected bioactive molecules by HPLC. Sciforum. [Link]

  • Tetko, I. V. et al. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Poster. [Link]

  • Organic Chemistry Portal. (n.d.). cLogP Calculation. Organic Chemistry Portal. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.